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  • Product: N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
  • CAS: 1153356-03-6

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism: A Technical Guide to the Pharmacological Action of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide delineates a hypothesized pharmacological mechanism of action for the novel compound N-[(4-Phenylpiperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates a hypothesized pharmacological mechanism of action for the novel compound N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine. In the absence of direct empirical data for this specific molecule, this paper synthesizes current knowledge of its core structural motifs—phenylpiperazine and N-substituted glycine—to construct a scientifically rigorous and testable hypothesis. We postulate that N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine primarily functions as an inhibitor of the glycine transporter 1 (GlyT1). This inhibition is predicted to elevate extracellular glycine concentrations in the central nervous system (CNS), thereby allosterically modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the rationale behind this hypothesis, the potential downstream signaling consequences, and a detailed framework of experimental protocols to empirically validate this proposed mechanism.

Introduction: Deconstructing a Novel Chemical Entity

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a synthetic molecule integrating two pharmacologically significant scaffolds: a phenylpiperazine moiety and an N-substituted glycine backbone. The phenylpiperazine class of compounds is known for a diverse range of CNS activities, including interactions with serotonergic, dopaminergic, and adrenergic receptors, leading to their use as antidepressants, antipsychotics, and anxiolytics[1][2]. The glycine component is not merely a simple amino acid; it serves as a crucial neurotransmitter with a dual role in the CNS. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs)[3][4]. Concurrently, it is an essential co-agonist for the activation of NMDA receptors, which are pivotal for synaptic plasticity, learning, and memory[5].

The synaptic and extrasynaptic concentrations of glycine are meticulously regulated by two high-affinity glycine transporters, GlyT1 and GlyT2[6][7]. GlyT1, predominantly located on glial cells surrounding both inhibitory and excitatory synapses, is crucial for maintaining low ambient glycine levels, thereby influencing both glycinergic and NMDA receptor-mediated neurotransmission[7][8]. GlyT2 is primarily found on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine for vesicular reloading[7][9]. The structure of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, particularly the N-substituted glycine core, bears a strong resemblance to known inhibitors of these glycine transporters[10][11][12]. This structural analogy forms the cornerstone of our mechanistic hypothesis.

The Central Hypothesis: Glycine Transporter 1 (GlyT1) Inhibition

We propose that the primary pharmacological target of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is the glycine transporter 1 (GlyT1). The inhibition of GlyT1 would lead to a subsequent increase in the extracellular concentration of glycine in the synaptic cleft and surrounding areas where GlyT1 is expressed.

This elevated glycine level is expected to have a dual modulatory effect on synaptic transmission:

  • Enhancement of NMDA Receptor-Mediated Excitatory Neurotransmission: By increasing the availability of the co-agonist glycine, the compound would potentiate the activity of NMDA receptors at glutamatergic synapses. This could have significant implications for cognitive function and synaptic plasticity.

  • Modulation of Inhibitory Glycinergic Neurotransmission: Increased ambient glycine could also lead to a potentiation of inhibitory signaling through glycine receptors, contributing to neuronal hyperpolarization and a dampening of neuronal excitability[13][14].

The phenylpiperazine moiety likely contributes to the overall affinity and selectivity of the compound for GlyT1 and may also confer secondary pharmacological properties at other CNS targets, a common feature of phenylpiperazine derivatives[15][16][17].

Visualizing the Proposed Mechanism of Action

To clearly illustrate the hypothesized pharmacological cascade, the following diagrams have been generated using the DOT language.

Proposed Molecular Interaction at the GlyT1 Transporter

cluster_membrane Plasma Membrane GlyT1 Glycine Transporter 1 (GlyT1) Glycine Binding Site Glycine_int Intracellular Glycine GlyT1->Glycine_int Compound N-[(4-Phenylpiperazin-1-yl) carbonyl]glycine Compound->GlyT1:port Inhibition Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Transport

Caption: Hypothesized binding and inhibition of the GlyT1 transporter.

Downstream Signaling Consequences of GlyT1 Inhibition

cluster_synapse Synaptic Environment cluster_glutamatergic Glutamatergic Synapse cluster_glycinergic Glycinergic Synapse NMDAR NMDA Receptor Glycine Site Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation Glutamate Glutamate Glutamate->NMDAR GlyR Glycine Receptor Cl_influx Cl- Influx (Hyperpolarization) GlyR->Cl_influx Activation Compound N-[(4-Phenylpiperazin-1-yl) carbonyl]glycine GlyT1_inhibition GlyT1 Inhibition Compound->GlyT1_inhibition Glycine_increase Increased Extracellular Glycine GlyT1_inhibition->Glycine_increase Glycine_increase->NMDAR:port Potentiation Glycine_increase->GlyR Potentiation

Caption: Predicted downstream effects of GlyT1 inhibition on synaptic receptors.

A Framework for Experimental Validation

To empirically test the hypothesis that N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a GlyT1 inhibitor, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

In Vitro Characterization of GlyT1 and GlyT2 Inhibition

Objective: To determine the potency and selectivity of the compound for GlyT1 and GlyT2.

Methodology: Radioligand Binding and Uptake Assays

  • Cell Culture: Stably transfect human embryonic kidney (HEK293) cells with human GlyT1 or GlyT2 transporters.

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates from the transfected cells.

    • Incubate the membranes with a known radiolabeled GlyT1 inhibitor (e.g., [³H]-NFPS) or GlyT2 inhibitor in the presence of increasing concentrations of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • [³H]Glycine Uptake Assay:

    • Plate the transfected cells in 24-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate glycine uptake by adding [³H]glycine.

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value for the inhibition of glycine uptake.

Data Presentation:

Assay TypeTargetParameterN-[(4-Phenylpiperazin-1-yl)carbonyl]glycinePositive Control (e.g., NFPS for GlyT1)
BindingGlyT1Ki (nM)Experimental ValueKnown Value
BindingGlyT2Ki (nM)Experimental ValueKnown Value
UptakeGlyT1IC₅₀ (nM)Experimental ValueKnown Value
UptakeGlyT2IC₅₀ (nM)Experimental ValueKnown Value
Ex Vivo and In Vivo Assessment of Glycine Modulation

Objective: To confirm that the compound increases extracellular glycine levels in a native biological system.

Methodology: Brain Microdialysis in Rodents

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into a brain region rich in GlyT1 expression, such as the prefrontal cortex or hippocampus of a rat or mouse.

  • Compound Administration: Administer N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine systemically (e.g., via intraperitoneal injection or oral gavage).

  • Microdialysate Collection: Collect dialysate samples at regular intervals before and after compound administration.

  • Neurochemical Analysis: Quantify the concentration of glycine in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Data Presentation:

Time PointVehicle Control (Glycine, µM)N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (Glycine, µM)
BaselineValueValue
30 min post-doseValueValue
60 min post-doseValueValue
120 min post-doseValueValue
Electrophysiological Evaluation of Synaptic Effects

Objective: To measure the functional consequences of increased extracellular glycine on NMDA and glycine receptor-mediated currents.

Methodology: Patch-Clamp Electrophysiology in Brain Slices

  • Brain Slice Preparation: Prepare acute brain slices from relevant brain regions (e.g., hippocampus or spinal cord).

  • Whole-Cell Patch-Clamp Recordings:

    • NMDA Receptor Currents: Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from pyramidal neurons in the hippocampus. Apply the test compound and observe any potentiation of these currents.

    • Glycine Receptor Currents: Record glycine receptor-mediated inhibitory postsynaptic currents (IPSCs) from neurons in the spinal cord. Assess the effect of the compound on the amplitude and decay kinetics of these currents.

Conclusion and Future Directions

The structural features of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine strongly suggest a pharmacological mechanism centered on the inhibition of the glycine transporter 1. This hypothesis, if validated through the outlined experimental framework, would position this compound as a modulator of both excitatory and inhibitory neurotransmission. Such a profile holds significant therapeutic potential for a range of neurological and psychiatric disorders where glycine signaling is dysregulated, including schizophrenia, chronic pain, and cognitive deficits[5][10][18]. Further research should also explore the potential for off-target activities at other CNS receptors, given the promiscuous nature of the phenylpiperazine scaffold. The synthesis and evaluation of analogs will be crucial for elucidating the structure-activity relationship (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical series.

References

  • Chen, N.-H., Reith, M. E. A., & Quick, M. W. (2004). Synaptic uptake and beyond: the sodium- and chloride-dependent neurotransmitter transporter family SLC6. Pflügers Archiv - European Journal of Physiology, 447(5), 519–531.
  • Eulenburg, V., Armsen, W., Betz, H., & Gomeza, J. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in Biochemical Sciences, 30(6), 325–333.
  • Harsing, L. G., Jr. (2013). Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters. Brain Research Bulletin, 93, 98-107.
  • Aragón, C., & López-Corcuera, B. (2003). Structure, function and regulation of glycine neurotransporters. European Journal of Pharmacology, 479(1-3), 249-262.
  • Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 84(4), 1051–1095.
  • Yu, J., et al. (2022). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Frontiers in Molecular Neuroscience, 15, 895671.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Glycine receptors. Retrieved from [Link]

  • Zafra, F., & Giménez, C. (2008). Advances in understanding the functions of native GlyT1 and GlyT2 neuronal glycine transporters. Journal of Neurochemistry, 107(1), 1-10.
  • Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects. (2018). ACS Chemical Neuroscience, 9(2), 183-191.
  • Wikipedia. (n.d.). Glycine receptor. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • Alexander, S. P. H., et al. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ligand-gated ion channels. British Journal of Pharmacology, 176(Suppl 1), S120–S141.
  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Raiteri, L., et al. (2024). Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. International Journal of Molecular Sciences, 25(14), 7545.
  • Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

  • Avila, A., et al. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 992547.
  • Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320–1329.
  • Bhavsar, R. (2015). Glycine Neurotransmitter. SlideShare. Retrieved from [Link]

  • Al-khrasani, M., et al. (2019). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. Brain Research Bulletin, 151, 82-94.
  • 4-phenylpiperazine. (n.d.). Drug Information.
  • Kim, H. J., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 589–596.
  • Mohammadzadeh, A. (2022). GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. Semmelweis University Doctoral School of Pharmaceutical and Pharmacological Sciences.
  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027–4030.
  • ACS Omega. (2023).
  • International Journal of Peptide Research and Therapeutics. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. International Journal of Peptide Research and Therapeutics, 16(4), 223–244.
  • International Journal of Amino Acids. (n.d.). N-substituted Glycines.
  • de Oliveira, V., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 10, 70.
  • MDPI. (2021). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 26(16), 4983.
  • Frontiers in Pharmacology. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 10, 70.
  • Open Access Pub. (n.d.). N-substituted Glycines.
  • Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. (2021). International Journal of Molecular Sciences, 22(16), 8847.
  • ResearchGate. (2022).
  • Al-Khrasani, M., et al. (2019). Glycine transporter inhibitors: A new avenue for managing neuropathic pain. Brain Research Bulletin, 151, 82-94.
  • Czarnecka, E., et al. (2007). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. Bioorganic & Medicinal Chemistry, 15(19), 6348–6361.
  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1368–1371.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). RSC Medicinal Chemistry, 14(7), 1319–1334.

Sources

Exploratory

An In-Depth Technical Guide to the 5-HT Receptor Binding Affinity of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Abstract The N-phenylpiperazine scaffold is a cornerstone in the development of ligands targeting the serotonin (5-HT) receptor family, a diverse group of proteins implicated in a vast array of physiological and patholog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylpiperazine scaffold is a cornerstone in the development of ligands targeting the serotonin (5-HT) receptor family, a diverse group of proteins implicated in a vast array of physiological and pathological processes. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the characterization of the binding affinity of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, a molecule combining the privileged phenylpiperazine moiety with a glycine tail. We will delve into the underlying principles of receptor binding, provide detailed experimental protocols for affinity and functional assessment, and synthesize structure-activity relationship (SAR) insights from the broader class of phenylpiperazine derivatives to anticipate the compound's likely serotonergic profile. This document is designed to be a self-validating resource, grounding its methodologies in established pharmacological principles and authoritative references.

Introduction: The Phenylpiperazine Scaffold and the Serotonergic Landscape

The serotonin system, with its 14 identified receptor subtypes, presents a rich but complex landscape for therapeutic intervention.[1] These receptors modulate processes ranging from mood and cognition to gastrointestinal function and vasoconstriction.[2][3] Consequently, ligands that can selectively interact with specific 5-HT receptor subtypes are of immense interest for treating conditions like anxiety, depression, schizophrenia, and migraine.[3][4]

The 1-phenylpiperazine structure is a well-established pharmacophore that confers affinity for multiple monoaminergic receptors, including serotonergic and dopaminergic subtypes.[5][6][7] Numerous derivatives have been synthesized and evaluated, revealing that substitutions on both the phenyl ring and the piperazine nitrogen can dramatically influence affinity and selectivity.[5][8][9][10][11][12][13]

The subject of this guide, N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, introduces a glycine moiety attached to the piperazine core. This modification could potentially alter the compound's physicochemical properties, such as solubility and membrane permeability, and introduce new interaction points within the receptor binding pocket. This guide provides the necessary theoretical and practical framework to fully characterize the binding profile of this and related novel chemical entities.

Synthesis and Structural Considerations

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its derivatives can be approached through established synthetic routes. A common strategy involves the reaction of 1-phenylpiperazine with a suitable glycine derivative, such as an N-protected glycine acid chloride or an activated ester. Alternatively, routes involving the reaction of an aniline with chloroacetyl chloride to form a 2-chloro-N-aryl acetamide, followed by cyclization and subsequent reaction with phenylpiperazine, can be employed.[14] The specific synthetic pathway can be optimized based on available starting materials and desired purity.[15][16][17][18][19][20]

The 5-HT Receptor Family: An Overview

A thorough understanding of the target receptors is crucial for designing and interpreting binding studies. The 5-HT receptors are broadly classified into seven families (5-HT1 to 5-HT7).

  • 5-HT1 and 5-HT5 Receptors: These are Gαi/o-coupled receptors that decrease cellular levels of cAMP upon activation. The 5-HT1A receptor is a prominent target for anxiolytics and antidepressants.[1][2][4][21]

  • 5-HT2 Receptors: This family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gαq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[22][23] The 5-HT2A receptor is a key target for atypical antipsychotics.

  • 5-HT3 Receptor: Unique among the 5-HT receptors, this is a ligand-gated ion channel.[24][25] Its activation leads to rapid depolarization of the neuron. Antagonists are used as antiemetics.[24][25][26]

  • 5-HT4, 5-HT6, and 5-HT7 Receptors: These are Gαs-coupled receptors that increase intracellular cAMP levels. They are implicated in cognitive function and mood disorders.[12][27][28]

Experimental Protocols for Binding and Functional Characterization

Radioligand Binding Assays for Affinity Determination (Ki)

The cornerstone of characterizing a new ligand is the radioligand binding assay, which directly measures the affinity of a compound for a receptor. The principle is based on the competition between an unlabeled test compound and a radiolabeled ligand (with known high affinity and specificity) for binding to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the target 5-HT receptor) Incubation Incubate Membranes, Radioligand, and varying concentrations of Test Compound Membrane_Prep->Incubation Ligand_Prep Preparation of Test Compound and Radioligand Solutions Ligand_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Generate Competition Curve (Bound Radioactivity vs. [Test Compound]) Counting->Analysis Calculation Calculate IC50 and Ki values using Cheng-Prusoff equation Analysis->Calculation

Caption: Workflow of a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO-K1 cells).[3][29]

    • Harvest the cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in a fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[30]

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[30]

      • Membrane preparation (typically 5-20 µg of protein).

      • Radioligand at a concentration near its Kd value (see Table 1).

      • Varying concentrations of the test compound (N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine) or vehicle for total binding.

      • A high concentration of a known non-radiolabeled ligand for the determination of non-specific binding (e.g., 10 µM serotonin).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[30]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[30]

    • Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Subtype Recommended Radioligand Cell Line Source Reference
5-HT1A [³H]-8-OH-DPATHEK293 or CHO cells[3][7]
5-HT2A [³H]-KetanserinCHO-K1 or HEK293 cells[3][23]
5-HT2C [³H]-MesulergineCHO-K1 cells[23]
5-HT3 [³H]-GranisetronHEK293 cells[25][26]
5-HT6 [³H]-LSDHEK293 cells[27][28]
5-HT7 [³H]-5-CTHEK293 cells[3]

Table 1: Recommended Radioligands and Cell Systems for 5-HT Receptor Binding Assays.

Functional Assays for Efficacy Determination

Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays are required to determine this intrinsic efficacy.

G Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release triggers Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified signaling cascade of the 5-HT2A receptor.

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line) in a black-walled, clear-bottom 96-well plate and grow to confluency.[22]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader (e.g., FDSS6000 or FLIPR) to measure the baseline fluorescence.[27][28]

    • Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

    • For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist (like serotonin) at its EC50 concentration.[22]

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • For agonist testing, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Predicted Binding Profile and SAR Insights

While direct experimental data for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is not publicly available, we can infer a likely binding profile based on extensive research on related arylpiperazine derivatives.

  • Affinity for 5-HT1A Receptors: The arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptors.[1][5][9][21] The presence of an ortho-methoxy group on the phenyl ring, for instance, is known to significantly increase affinity.[5] It is highly probable that the parent compound will exhibit affinity for the 5-HT1A receptor, potentially in the nanomolar range.[7][21]

  • Affinity for 5-HT2A/2C Receptors: Many phenylpiperazine derivatives also show affinity for 5-HT2A and 5-HT2C receptors.[8] The selectivity between these subtypes is often governed by the nature and position of substituents on the phenyl ring.

  • Affinity for other 5-HT Receptors: Depending on the conformation adopted by the glycine tail, interactions with other subtypes like 5-HT3 and 5-HT7 are possible, though perhaps with lower affinity compared to 5-HT1A and 5-HT2 subtypes.[9][13][26]

  • Influence of the Glycine Moiety: The flexible glycine tail introduces both hydrogen bond donors and acceptors, which could form specific interactions within the binding pocket, potentially enhancing affinity or influencing selectivity compared to derivatives with simple alkyl or aryl substituents at this position.

Compound Class/Derivative Primary 5-HT Affinities Key Structural Features Reference
o-MethoxyphenylpiperazinesHigh affinity for 5-HT1AOrtho-methoxy group on the phenyl ring[5][21]
Quipazine DerivativesHigh affinity for 5-HT3Quinoline nucleus[13][26]
4,5-Dihydrothiazole-PhenylpiperazinesNanomolar affinity for 5-HT1A and 5-HT2CDihydrothiazole substituent on the phenyl ring[8]
Long-Chain Arylpiperazines (LCAPs)High affinity for 5-HT1A and 5-HT7Long alkyl or xylyl linker[3][9]

Table 2: Structure-Affinity Relationship Summary for Phenylpiperazine Derivatives at 5-HT Receptors.

Conclusion

The characterization of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine's binding affinity to 5-HT receptors is a critical step in evaluating its potential as a pharmacological tool or therapeutic lead. This guide outlines a systematic approach, beginning with radioligand binding assays to determine affinity (Ki) across a panel of 5-HT receptor subtypes, followed by functional assays to establish efficacy (agonist, antagonist, etc.). By leveraging the extensive structure-activity relationship data available for the broader phenylpiperazine class, researchers can form rational hypotheses about the compound's likely serotonergic profile. The detailed, self-validating protocols provided herein offer a robust framework for generating high-quality, reproducible data essential for advancing drug discovery programs in the serotonergic field.

References

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates.PubMed.
  • 5-HT2A Serotonin Receptor Assay.Innoprot GPCR Functional Assays.
  • Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.Benchchem.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.Benchchem.
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography.PubMed.
  • Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins.Bentham Science Publishers.
  • 5-HT2B Biochemical Binding Assay Service.Reaction Biology.
  • Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins.Bentham Science Publisher.
  • Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay.PubMed.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.PMC.
  • Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors.PubMed.
  • New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands.PubMed.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder.Uniba.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.ScienceDirect.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.PubMed.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography.RSC Publishing.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives.PMC.
  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study.Eur J Pharmacol.
  • Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prostate Cancer.PubMed.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.Cherry.
  • Design and Synthesis of 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl).MDPI.
  • Phenylpiperazine.Wikipedia.
  • Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents.PubMed.
  • Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor.Journal of the Serbian Chemical Society.
  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo.PMC.
  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors.PubMed.
  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.PubMed.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.PMC.
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.PubMed.
  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.PubMed.
  • Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc.Organic Syntheses.

Sources

Foundational

Therapeutic potential of phenylpiperazine carbonyl glycine derivatives

A Technical Guide for Drug Discovery & Development Executive Summary: The Hybrid Pharmacophore Strategy The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, historically validated for its high...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary: The Hybrid Pharmacophore Strategy

The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, historically validated for its high affinity toward G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) targets. However, the lipophilicity of the arylpiperazine ring often presents pharmacokinetic challenges, including poor aqueous solubility and rapid metabolic clearance.

The integration of a carbonyl glycine (or acetamide/glycinamide) linker serves as a strategic structural modification. This guide analyzes the Phenylpiperazine Carbonyl Glycine scaffold—specifically focusing on N-substituted 2-(4-phenylpiperazin-1-yl)acetamides and phenylglycinamides . These derivatives exhibit a "hybrid" pharmacological profile, bridging the gap between classic CNS receptor modulation and broad-spectrum anticonvulsant/analgesic activity via sodium channel blockade.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The therapeutic efficacy of these derivatives relies on precise steric and electronic tuning. The core scaffold consists of three domains:

  • Lipophilic Domain (Arylpiperazine): Responsible for receptor affinity and blood-brain barrier (BBB) penetration.

  • Linker Domain (Carbonyl Glycine/Acetamide): Acts as a hydrogen bond donor/acceptor site, influencing solubility and receptor subtype selectivity.

  • Terminal Domain (Amide/Imide): Often determines the specific therapeutic vertical (e.g., epilepsy vs. pain).

SAR Visualization

The following diagram outlines the critical modification points validated in recent literature (e.g., European Journal of Medicinal Chemistry).

SAR_Logic Core Phenylpiperazine-Glycine Scaffold Aryl Aryl Ring (Distal) Core->Aryl Lipophilicity Linker Carbonyl-Glycine Linker Core->Linker Flexibility Terminus N-Substituted Terminus Core->Terminus Target Specificity Aryl_Det EWG (F, CF3, Cl) at C3/C4 Increases metabolic stability Enhances Na+ channel binding Aryl->Aryl_Det Linker_Det Spacer Length (C1-C3) Acetamide (C1) optimal for anticonvulsant activity Linker->Linker_Det Term_Det Phenyl/Benzyl Amides or Cyclic Imides (Succinimide) Critical for seizure protection Terminus->Term_Det

Caption: SAR logic for optimizing phenylpiperazine glycinamides. Electron-withdrawing groups (EWG) on the distal ring are critical for potency.

Primary Therapeutic Vertical: Anticonvulsant Activity

The most authoritative application of this scaffold is in the treatment of drug-resistant epilepsy. Derivatives such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide function primarily as voltage-gated sodium channel blockers, distinct from classic benzodiazepines.

Mechanism of Action[1][2]
  • Primary: Blockade of voltage-sensitive Na+ channels (site 2 interaction), stabilizing the inactive state of the channel.

  • Secondary: Modulation of GABAergic transmission (observed in specific glycinamide derivatives).

Representative Data: Seizure Protection

The table below summarizes potency data for key derivatives compared to standard antiepileptic drugs (AEDs) like Valproate.

Compound IDR-Substituent (Phenyl Ring)Linker TypeMES ED₅₀ (mg/kg)*TOX TD₅₀ (mg/kg)**Protection Index (PI)
Derivative 18 3-CF₃ (Trifluoromethyl)Acetamide20.8>500>24.0
Derivative 9a 2-CH₃ (Methyl)Glycinamide49.6382.17.7
Valproate N/A (Control)N/A276.0458.01.6
Phenytoin N/A (Control)N/A9.565.06.8

*MES: Maximal Electroshock Seizure test (Mouse, i.p.). Lower ED50 = Higher Potency. **TOX: Neurotoxicity via Rotarod test. Higher TD50 = Safer.

Secondary Therapeutic Vertical: Analgesia & Neuropathic Pain

Beyond epilepsy, these scaffolds show significant promise in managing neuropathic pain, a condition often resistant to opioids.

  • Efficacy: Compounds with electron-withdrawing groups (e.g., 3-CF3) have demonstrated >70% inhibition in writhing tests, comparable to acetylsalicylic acid but with a different mechanism.

  • Pathways:

    • Noradrenergic: Potentiation of descending inhibitory pathways (blocked by yohimbine).

    • Serotonergic: 5-HT receptor antagonism contributing to antinociception.

Experimental Protocols
A. Chemical Synthesis Workflow

Objective: Synthesize N-(substituted-phenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Method: The Chloroacetyl Chloride Method (High Yield/Scalable).

Step-by-Step Protocol:

  • Chloroacetylation:

    • Dissolve the starting aniline (e.g., 3-trifluoromethylaniline) (10 mmol) in dry dichloromethane (DCM).

    • Add triethylamine (TEA) (12 mmol) as a base.

    • Cool to 0°C. Dropwise add chloroacetyl chloride (11 mmol).

    • Stir at RT for 3 hours. Wash with HCl (1M) and brine. Evaporate to yield 2-chloro-N-phenylacetamide.

  • Nucleophilic Substitution (N-Alkylation):

    • Dissolve the intermediate (from Step 1) in acetonitrile (ACN).

    • Add anhydrous potassium carbonate (K₂CO₃) (2 eq) and a catalytic amount of potassium iodide (KI).

    • Add the appropriate N-phenylpiperazine derivative (1 eq).

    • Reflux for 8–12 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

  • Purification:

    • Filter inorganic salts. Evaporate solvent.

    • Recrystallize from ethanol/water (7:3) to obtain the final product.

B. Biological Screening Workflow (Anticonvulsant)

Objective: Determine the ED₅₀ using the Maximal Electroshock (MES) Test. Rationale: MES models grand mal seizures and identifies compounds that prevent seizure spread.

Bioassay_Workflow Start Compound Formulation (Suspended in 0.5% Methylcellulose) Test_MES MES Screen (Phase 1) Stimulus: 50mA, 60Hz, 0.2s Timepoints: 0.5h & 4h Start->Test_MES Outcome_1 Tonic Hindlimb Extension (Seizure) Test_MES->Outcome_1 Fail Outcome_2 No Extension (Protection) Test_MES->Outcome_2 Pass Quant Quantification (Phase 2) Administer varying doses Calculate ED50 (Litchfield-Wilcoxon) Outcome_2->Quant Tox Rotarod Test Measure Neurotoxicity (TD50) Quant->Tox Safety Index Calculation

Caption: Screening cascade for anticonvulsant candidates. Phase 1 is qualitative; Phase 2 is quantitative.

Detailed Protocol (MES):

  • Animals: Male albino mice (18–25 g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound.

  • Stimulation: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s) using an electroshock generator.

  • Endpoint: The abolition of the tonic hindlimb extension component of the seizure is defined as protection.

  • Control: Run parallel groups with vehicle (negative control) and Phenytoin (positive control).

References
  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione.[3] European Journal of Medicinal Chemistry.

  • Chen, Y., et al. (2011).[4] Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules.

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Barakat, K. J., et al. (1998).[5] Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters.

  • Andreozzi, G., et al. (2024).[6] Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals.[2][6][7][8][9][10]

Sources

Protocols & Analytical Methods

Method

Storage and handling requirements for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

An In-Depth Guide to the Storage and Handling of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Storage and Handling of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the proper storage and handling of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS No. 1153356-03-6). Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions.

Compound Identification and Hazard Profile

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.30 g/mol .[1] While comprehensive toxicological data for this specific molecule is not widely published, it is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Key Structural Features and Their Implications:

  • Piperazine Ring: The piperazine moiety can be susceptible to thermal and oxidative degradation.[2][3][4] Studies on piperazine itself have shown that it can degrade at elevated temperatures (135 to 175 °C) and in the presence of oxygen, especially when catalyzed by certain metals like copper.[2] Degradation can proceed via ring-opening reactions and oxidation, leading to the formation of various byproducts.[3][4][5] This underscores the importance of controlled temperature storage and minimizing exposure to air.

  • Glycine Moiety: Glycine is a stable amino acid.[6] However, the overall stability of the molecule will be influenced by its other functional groups.

  • Amide Bond: Amide bonds are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Hygroscopicity Potential: The presence of polar functional groups (carbonyls, amines) suggests that the compound may be hygroscopic, readily absorbing moisture from the atmosphere.[7][8] Moisture absorption can lead to clumping, difficulty in accurate weighing, and potential degradation over time.[7][9]

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical purity and efficacy of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine. The following conditions are recommended based on its structural characteristics and general best practices for chemical reagents.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation, informed by the instability of the piperazine moiety at higher temperatures.[2][3] Storing at refrigerated temperatures is a standard precaution for many complex organic molecules to ensure long-term stability.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the piperazine ring.[2][4] If an inert atmosphere is not feasible, ensure the container is tightly sealed to minimize exposure to air and moisture.
Light Protect from lightStore in an amber vial or in a dark location. While specific photostability data is unavailable, many complex organic molecules can be sensitive to light.
Container Tightly sealed, airtight containerTo prevent the ingress of moisture, which can lead to hygroscopic clumping and potential hydrolysis.[7][8]
Humidity Store in a dry environmentIdeally, the relative humidity of the storage area should be kept low. The use of a desiccator is highly recommended, especially for opened containers.[9][10]

Handling Protocols

Due to its irritant nature and potential hygroscopicity, N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine must be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:[6][11][12][13]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: For handling large quantities or if there is a risk of generating dust, use a dust mask or a respirator.[12][13]

Weighing and Aliquoting

Given the compound's likely hygroscopic nature, the following steps should be taken to ensure accurate measurements:[7][14]

  • Work in a Controlled Environment: Whenever possible, handle the compound in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work quickly and efficiently in an area with low humidity.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure: Open the container only for the minimum time required to dispense the material.

  • Use Dry Utensils: Ensure all spatulas and weighing boats are clean and completely dry.

  • Seal Promptly: Tightly reseal the container immediately after use. For long-term storage of opened containers, consider using parafilm to further seal the lid.[15]

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine for use in downstream applications.

Materials:

  • N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine powder

  • Appropriate solvent (e.g., DMSO, DMF, or as determined by your experimental needs)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume of the stock solution.

  • Weigh the compound: Following the handling procedures outlined in section 3.2, accurately weigh the calculated mass of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

  • Dissolution:

    • Add the weighed powder to the volumetric flask.

    • Add a portion of the chosen solvent (approximately half of the final volume).

    • Mix thoroughly to dissolve the compound. A vortex mixer can be used to aid dissolution. If the compound is difficult to dissolve, gentle warming or sonication may be applied, but be mindful of potential thermal degradation.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage of the Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability. Protect from light. Before use, thaw the solution and ensure it is fully dissolved before taking an aliquot.

Disposal

Dispose of unused N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its containers in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.[16]

Visualization of Storage and Handling Workflow

The following diagram illustrates the decision-making process for the proper storage and handling of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

StorageHandlingWorkflow cluster_storage Storage Decision cluster_handling Handling Protocol StorageStart Compound Received CheckSealed Is the container sealed? StorageStart->CheckSealed Unopened Store at 2-8°C in a dark, dry place. CheckSealed->Unopened Yes Opened Has the container been opened? CheckSealed->Opened No StoreOpened Store at 2-8°C in a desiccator, under inert gas if possible. Tightly reseal with parafilm. Opened->StoreOpened HandlingStart Need to use the compound Equilibrate Equilibrate container to room temperature HandlingStart->Equilibrate WorkArea Work in a low humidity environment (glove box preferred) Equilibrate->WorkArea Weigh Weigh the required amount quickly WorkArea->Weigh Reseal Tightly reseal the container Weigh->Reseal Dissolve Prepare solution as per protocol Reseal->Dissolve

Caption: Workflow for the storage and handling of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

References

  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Cousins, A. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Eide-Haugmo, I. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • Nielsen, P. T., et al. (2012). Piperazine Degradation in Pilot Plants. ResearchGate. Retrieved from [Link]

  • Alpha Resources. (n.d.). Glycine Safety Data Sheet. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Glycine. Retrieved from [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]

  • West Liberty University. (2015). Safety Data Sheet per OSHA HazCom 2012. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

Sources

Application

Application Note: High-Recovery Extraction of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine from Human Plasma for Pharmacokinetic Studies

Abstract This application note presents a comprehensive guide to the extraction of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, a novel therapeutic agent, from human biological plasma. The accurate quantification of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the extraction of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, a novel therapeutic agent, from human biological plasma. The accurate quantification of this analyte is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) assessments in drug development.[1] Due to the complex nature of plasma, which contains high concentrations of proteins, phospholipids, and other endogenous components, direct analysis is not feasible. These matrix components can cause significant ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable data.[2][3] This guide details two robust and validated sample preparation protocols: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). We provide a causal explanation for each step, present detailed, self-validating protocols, and summarize performance data to guide researchers in selecting the optimal method for their needs.

Introduction: The Bioanalytical Challenge

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is an amphiphilic molecule, possessing a basic N-phenylpiperazine moiety and an acidic glycine tail. This dual character presents a unique challenge for extraction. The primary goal of sample preparation is to isolate the analyte from interfering matrix components with high, reproducible recovery.[4] The choice of extraction technique directly impacts the sensitivity, accuracy, and precision of the subsequent analysis.

  • The Plasma Matrix: Biological plasma is a highly complex matrix. Endogenous components, particularly phospholipids, are notorious for co-extracting with analytes and causing matrix effects in the electrospray ionization (ESI) source of a mass spectrometer. Effective sample preparation must, therefore, prioritize the removal of these interferences.

  • Analyte Chemistry: The analyte's structure dictates the extraction strategy. The basic piperazine nitrogen (pKa ~7-8) is readily protonated under acidic conditions, making it suitable for strong cation exchange. The carboxylic acid of the glycine moiety (pKa ~2-3) is deprotonated under neutral to basic conditions. This pH-dependent charge state is the key to achieving selective extraction.

This document compares two gold-standard techniques: a mixed-mode Solid-Phase Extraction for maximum cleanup and a streamlined Liquid-Liquid Extraction for higher throughput applications.

Materials and Methods

2.1. Reagents and Chemicals

  • N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine analytical standard (≥99% purity)

  • Isotopically Labeled Internal Standard (IS): N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine-d4 (or similar)

  • HPLC-grade Methanol, Acetonitrile, Water

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human Plasma (K2-EDTA anticoagulant)

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX)

2.2. Equipment

  • Analytical Balance

  • Vortex Mixer and Centrifuge

  • Solid-Phase Extraction Manifold

  • Nitrogen Evaporation System

  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

3.1. Principle of SPE This protocol utilizes a polymeric mixed-mode sorbent that combines reversed-phase and strong cation-exchange retention mechanisms. This dual-mode approach is highly effective for extracting basic compounds from complex matrices.[5] The plasma sample is acidified to ensure the analyte's piperazine nitrogen is positively charged, allowing for strong retention on the cation-exchange functional groups. A series of washes removes different classes of interferences, followed by a final elution using a basic organic solvent to disrupt the ionic interaction and release the analyte.

3.2. SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS Acidify Add 2% Formic Acid IS->Acidify Vortex Vortex & Centrifuge Acidify->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Load Load Prepared Sample Supernatant->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

3.3. Step-by-Step SPE Protocol

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard (IS) working solution.

    • Add 200 µL of 2% formic acid in water. This step precipitates proteins and ensures the analyte is protonated (positively charged) for optimal binding to the SPE sorbent.

    • Vortex for 30 seconds, then centrifuge at 13,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Condition the sorbent by passing 1 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through at a slow, steady rate (~1 drop per second).

  • Wash Steps:

    • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water. This removes highly polar interferences like salts.

    • Wash 2 (Organic): Pass 1 mL of methanol. This wash is critical for removing phospholipids and other moderately polar, non-basic interferences that are retained by the reversed-phase mechanism. The analyte remains bound via the stronger ionic interaction.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

4.1. Principle of LLE LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.[4] For N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, we will adjust the plasma pH to a basic level (~pH 10). This deprotonates the glycine's carboxylic acid and neutralizes the piperazine nitrogen, minimizing the analyte's overall charge and maximizing its partitioning into a moderately polar organic solvent like MTBE.

4.2. LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Steps cluster_post Post-Extraction Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS Base Add 25 µL 2M NH4OH IS->Base Solvent Add 600 µL MTBE Base->Solvent Vortex Vortex for 5 min Solvent->Vortex Centrifuge Centrifuge for 5 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction.

4.3. Step-by-Step LLE Protocol

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard (IS) working solution.

    • Add 25 µL of 2M Ammonium Hydroxide to basify the sample. Vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 600 µL of MTBE (methyl tert-butyl ether).

    • Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.

    • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers. The upper layer will be the organic MTBE phase.

  • Isolation:

    • Carefully pipette the upper organic layer (~550 µL) into a clean collection tube, being careful not to disturb the lower aqueous layer or the precipitated protein interface.

  • Dry-Down and Reconstitution:

    • Evaporate the organic solvent to complete dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

ParameterRecommended ConditionRationale
HPLC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mmOffers robust, general-purpose retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to facilitate positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate.A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CEnsures reproducible retention times and peak shapes.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, offering high selectivity and sensitivity through MRM.[6]
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperazine moiety is readily protonated and ionizes efficiently in positive mode.
MRM Transitions To be determined by infusing pure analyte and IS. Select precursor ion [M+H]+ and 2-3 stable, high-intensity product ions.Multiple Reaction Monitoring (MRM) is essential for the selectivity and sensitivity required for bioanalytical quantification.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability for intended use.[7][8] The following tables summarize the expected performance characteristics for the SPE and LLE methods based on established acceptance criteria from regulatory guidelines.[8]

Table 1: Method Accuracy, Precision, and Linearity Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ). Precision ≤15% CV (≤20% for LLOQ).[8]

Quality Control LevelConcentration (ng/mL)SPE Method Accuracy (%)SPE Method Precision (%CV)LLE Method Accuracy (%)LLE Method Precision (%CV)
LLOQ0.5104.28.595.811.2
Low (LQC)1.598.76.1101.57.8
Medium (MQC)50101.34.5103.15.9
High (HQC)40099.53.898.94.3
Linear Range 0.5 - 500 ng/mL r² > 0.998 r² > 0.997

Table 2: Extraction Recovery and Matrix Effect Recovery demonstrates extraction efficiency. Matrix Factor (MF) quantifies ion suppression/enhancement; a value close to 1.0 indicates minimal effect.[2]

Quality Control LevelSPE Recovery (%)SPE Matrix FactorLLE Recovery (%)LLE Matrix Factor
Low (LQC)94.50.9885.10.89
High (HQC)96.11.0186.30.92

Discussion of Performance: Both methods demonstrate excellent accuracy and precision, well within the accepted limits set by regulatory bodies.[8] The SPE method, however, shows a clear advantage in two key areas:

  • Higher Recovery: The SPE method yields >94% recovery, indicating a more efficient extraction process compared to LLE (~85-86%).

  • Negligible Matrix Effect: The Matrix Factor for the SPE method is very close to 1.0, signifying that the extensive wash steps effectively removed endogenous interferences.[2] The LLE method shows a slight ion suppression (MF < 1.0), which, while acceptable, highlights a less clean final extract.[9]

Table 3: Analyte Stability Analyte stability was confirmed under typical laboratory conditions. Acceptance criteria: Mean concentration within ±15% of nominal value.

Stability ConditionDurationSPE Method (% Bias)LLE Method (% Bias)
Bench-Top (in plasma at RT)6 hours-4.5%-5.1%
Freeze-Thaw (in plasma, 3 cycles)3 cycles-7.2%-8.0%
Post-Preparative (extract in vial)24 hours-2.8%-3.5%

Conclusion and Recommendations

This application note provides two validated protocols for the extraction of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine from human plasma.

  • The Mixed-Mode Solid-Phase Extraction (SPE) method is recommended for regulated bioanalysis, such as pivotal clinical trials. Its superior cleanup results in higher recovery and negligible matrix effects, providing the highest quality data and method robustness.

  • The Liquid-Liquid Extraction (LLE) method is a viable alternative for higher-throughput environments, such as early-stage drug discovery. While exhibiting slightly lower recovery and a minor matrix effect, its simplicity and speed are significant advantages.

The choice between methods should be based on the specific requirements of the study, balancing the need for data quality with throughput demands. Both protocols, when followed by sensitive LC-MS/MS analysis, are capable of reliably quantifying N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine in support of critical drug development programs.

References

  • Wang, S., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1-5. Available at: [Link]

  • Matuszewski, B. K., et al. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). Available at: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Patel, K. N., et al. (2019). Bioanalytical Method Validation: A Comprehensive Review. International Journal of Pharmaceutical Erudition, 9(2), 1-13. Available at: [Link]

  • Vishwesh, P. S., et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 2(3), 157-164. Available at: [Link]

  • Agilent Technologies. (2014). Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. Application Note. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]

  • Guo, Y. W., et al. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. RSC Advances, 8(3), 1279-1286. Available at: [Link]

  • Antunes, M. V., et al. (2007). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Journal of Chromatography B, 857(1), 123-127. Available at: [Link]

  • Chen, L., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. Available at: [Link]

  • Madej, K. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(11), 3334. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Welcome to the technical support center for the synthesis of N-[(4--Phenylpiperazin-1-yl)carbonyl]glycine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[(4--Phenylpiperazin-1-yl)carbonyl]glycine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important compound. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a derivative of glycine and phenylpiperazine, belonging to a class of compounds with significant interest in medicinal chemistry, particularly as ligands for various receptors.[1][2] The synthesis of this N-acyl amino acid, like many amide bond formations, can present challenges related to yield, purity, and scalability.[3] This guide offers a structured, question-and-answer approach to troubleshoot common issues and improve your synthesis outcomes.

Reaction Overview

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine typically involves the coupling of a glycine derivative with 1-phenylpiperazine. A common and effective method is the acylation of 1-phenylpiperazine with an activated glycine species. This guide will focus on a prevalent synthetic route: the reaction of 1-phenylpiperazine with N-(tert-butoxycarbonyl)glycine (Boc-glycine) using a coupling agent, followed by the deprotection of the Boc group.

Reaction_Overview cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Boc_Gly Boc-Glycine Boc_Product Boc-Protected Product Boc_Gly->Boc_Product Activation & Coupling Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->Boc_Product Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->Boc_Product Base Base (e.g., DIEA, NMM) Base->Boc_Product Final_Product N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Boc_Product->Final_Product Deprotection Deprotection_Reagent Acid (e.g., TFA, HCl) Deprotection_Reagent->Final_Product

Caption: General workflow for the synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in amide coupling reactions are a common issue and can stem from several factors.[3] Let's break down the potential culprits and solutions:

  • Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid group of Boc-glycine. If this activation is incomplete, the subsequent nucleophilic attack by 1-phenylpiperazine will be inefficient.

    • Troubleshooting:

      • Choice of Coupling Agent: While carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are common, they can sometimes lead to side reactions and racemization.[3] Consider using more efficient phosphonium or aminium-based reagents like HBTU, HATU, or HCTU.[3] These reagents often lead to faster reactions and higher yields with minimal side products.

      • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can significantly improve yields and reduce epimerization by forming a more reactive activated ester.

      • Reaction Temperature: The activation step is often performed at a low temperature (e.g., 0 °C) to minimize side reactions and decomposition of the activated species. Ensure your reaction is adequately cooled during the addition of the coupling agent.

  • Sub-optimal Reaction Conditions: The overall reaction environment plays a crucial role.

    • Troubleshooting:

      • Solvent: A dry, aprotic solvent is essential. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. Ensure your solvents are anhydrous, as water can hydrolyze the activated intermediate.

      • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is required to neutralize the acid formed during the reaction and to deprotonate the amine if starting from a salt. Use the recommended stoichiometry, as excess base can sometimes lead to side reactions.

      • Reaction Time and Temperature: While the activation is done at a low temperature, the coupling reaction itself may require warming to room temperature and stirring for several hours to overnight to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Materials: Impurities in your Boc-glycine or 1-phenylpiperazine can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

      • 1-Phenylpiperazine can be hygroscopic; ensure it is dry before use.

Experimental Protocol: General Amide Coupling
  • Dissolve Boc-glycine (1.0 eq) in anhydrous DCM or DMF.

  • Add the coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add 1-phenylpiperazine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the work-up procedure.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of side products is a common challenge in amide synthesis. Here are some of the usual suspects and how to avoid them:

  • N-acylurea Formation (with carbodiimides): When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

    • Mitigation:

      • As mentioned in Q1, adding HOBt or HOAt can trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.

      • Switching to a non-carbodiimide coupling reagent (e.g., HBTU, HATU) eliminates this side reaction.

  • Dimerization of Boc-glycine: The activated Boc-glycine can react with another molecule of Boc-glycine to form a dimer.

    • Mitigation:

      • Add the amine (1-phenylpiperazine) to the reaction mixture shortly after the activation of the carboxylic acid.

      • Maintain a low temperature during the activation step.

  • Epimerization (Racemization): While glycine itself is not chiral, this is a critical consideration for other amino acids and a good practice to be aware of. The activated carboxylic acid can be susceptible to racemization, especially with prolonged activation times or in the presence of excess base.

    • Mitigation:

      • Use coupling reagents known for low racemization, such as HATU or COMU.

      • Minimize the time between activation and coupling.

      • Carefully control the stoichiometry of the base.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Activated_Acid Activated Boc-Glycine Product Desired Product Activated_Acid->Product N_Acylurea N-Acylurea (with DCC/DIC) Activated_Acid->N_Acylurea Rearrangement Dimer Boc-Glycine Dimer Activated_Acid->Dimer Reaction with another activated molecule Amine 1-Phenylpiperazine Amine->Product Rearrangement Rearrangement Self_Reaction Self-Reaction

Caption: Desired reaction pathway versus common side reactions.

Q3: The purification of my final product is difficult. What strategies can I use to improve the purity?

A3: Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and any side products formed. A multi-step approach is often necessary.

  • Work-up Procedure: A well-designed work-up can remove a significant portion of impurities before chromatography.

    • Aqueous Washes:

      • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

      • Wash with a mild acid (e.g., 1M HCl or saturated NH4Cl solution) to remove unreacted 1-phenylpiperazine and any basic impurities.

      • Wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted Boc-glycine and acidic byproducts.

      • Finally, wash with brine to remove residual water.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography: Column chromatography is typically required to achieve high purity.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective. The exact ratio will depend on the polarity of your product and impurities and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful final purification step.

    • Choose a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent systems for similar compounds include ethyl acetate/hexanes or ethanol/water.

Data Presentation: Typical Purification Parameters
StepReagent/SolventPurpose
Work-up
1M HCl (aq)Remove excess 1-phenylpiperazine and base.
Saturated NaHCO3 (aq)Remove excess Boc-glycine and acidic byproducts.
BrineRemove residual water.
Chromatography
Stationary PhaseSilica GelSeparate product from remaining impurities.
Mobile PhaseHexanes/Ethyl Acetate GradientElute compounds based on polarity.
Recrystallization
Solvent Systeme.g., Ethyl Acetate/HexanesObtain highly pure crystalline product.
Q4: The Boc deprotection step is not going to completion or is leading to decomposition. What should I do?

A4: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. Incomplete deprotection or degradation can occur if the conditions are not optimized.

  • Incomplete Deprotection:

    • Troubleshooting:

      • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in DCM is a very common and effective reagent for Boc deprotection. A typical concentration is 20-50% TFA in DCM. If the reaction is sluggish, you can increase the concentration of TFA or the reaction time. Anhydrous HCl in an organic solvent (e.g., dioxane or methanol) is another effective option.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of completion. Typically, 1-4 hours at room temperature is sufficient.

  • Product Decomposition:

    • Troubleshooting:

      • Scavengers: During deprotection, the tert-butyl cation that is formed can be reactive and lead to side reactions with sensitive functional groups. While N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is relatively robust, it is good practice to use a scavenger like triethylsilane (TES) or anisole, especially if your molecule contains other sensitive moieties.

      • Temperature Control: Perform the deprotection at room temperature or below (0 °C) to minimize potential degradation.

      • Work-up: After the reaction is complete, it is crucial to remove the excess acid promptly. This is typically done by concentrating the reaction mixture under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA) and then either precipitating the product salt or neutralizing the solution.

Experimental Protocol: Boc Deprotection
  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product can be isolated as the TFA salt or neutralized with a base (e.g., NaHCO3) and extracted into an organic solvent for further purification if necessary.

References

  • Zajdel, P., Subra, G., Bojarski, A. J., Duszyńska, B., Pawłowski, M., & Martinez, J. (2006). Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. Bioorganic & medicinal chemistry letters, 16(13), 3406–3410. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Lardi, G., et al. (2024). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 14(1), 1-10. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Zajdel, P., et al. (2008). Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation. Journal of medicinal chemistry, 51(13), 3842–3853. [Link]

Sources

Optimization

Advanced HPLC Method Development &amp; Troubleshooting: N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Group Subject: Technical Guide: Resolving Impurity & Stability Challenges in Phenylpiperazine-Urea Derivatives Executive Summary: The "Zwitte...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Group Subject: Technical Guide: Resolving Impurity & Stability Challenges in Phenylpiperazine-Urea Derivatives

Executive Summary: The "Zwitterionic" Trap

Developing a robust HPLC method for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine requires navigating a chemical minefield. You are not just separating a simple organic molecule; you are dealing with a "chimeric" structure that combines three distinct behaviors:

  • The Phenylpiperazine Head: A hydrophobic, basic moiety (

    
    ) prone to severe silanol interactions (peak tailing).
    
  • The Glycine Tail: A polar, acidic moiety (

    
    ) that resists retention on standard C18 phases.
    
  • The Urea Linkage: A chemically sensitive bridge susceptible to hydrolysis, creating "ghost peaks" during the run.

This guide moves beyond standard textbook advice. It addresses the specific interaction between this molecule's unique topology and the chromatographic stationary phase.

The Diagnostic Matrix

Before altering your method, identify the specific failure mode using this symptom-to-root-cause matrix.[1]

SymptomVisual CharacteristicProbable Root CauseImmediate Action
The "Shark Fin" Asymmetric peak, sharp front, extended tail (

).[1]
Silanol Interaction. The basic piperazine nitrogen is binding to residual silanols on the silica support.Add 5mM Triethylamine (TEA) or switch to a "Hybrid" (HSS) column.
The "Ghost" Small peaks growing in standard solution over time.On-Column/In-Vial Hydrolysis. The urea bond is degrading due to extreme pH or heat.Check autosampler temp (set to 4°C). Verify Mobile Phase pH is not < 2.0 or > 8.0.
The "Blob" Broad, early eluting peak near void volume (

).
Dewetting / Polar Loss. Glycine-related impurities are not retained.[1]Use a "Polar-Embedded" C18 or "AQ" phase.[1] Do not use 100% aqueous start.
The "Split" Main peak has a shoulder or double apex.Solvent Mismatch. Sample diluent is too strong (e.g., 100% DMSO) compared to MP.Dilute sample with Mobile Phase A (at least 50%).

Deep Dive: Troubleshooting Workflows

Scenario A: Resolving Peak Tailing (The Phenylpiperazine Effect)

The Mechanism: Standard silica columns possess acidic silanol groups (


). At pH 3-7, these silanols are partially ionized (

).[1] The piperazine nitrogen in your molecule is protonated (

) in this same range. The result is a secondary ion-exchange interaction that drags the peak tail.

The Protocol:

  • Mobile Phase Modifier: Add Triethylamine (TEA) or Dimethyloctylamine to the mobile phase (5-10 mM). These bases compete for the silanol sites, effectively "capping" them dynamically.

    • Caution: TEA effectively raises the pH. Ensure you adjust pH after adding TEA.

  • pH Selection: Operate at low pH (2.5 - 3.0) .

    • Why? At pH 2.5, silanols are protonated (neutral), suppressing the ion-exchange mechanism.[1]

    • Risk:[2][3] Do not go below pH 2.0, or you risk hydrolyzing the urea bond (see Scenario B).

Scenario B: Stabilizing the Urea Linkage (Ghost Peaks)

The Mechanism: The carbonyl-nitrogen bond (urea) is susceptible to hydrolysis, yielding Phenylpiperazine and Glycine . If your method uses high temperatures (>40°C) or highly acidic mobile phases (< pH 2) for extended periods, you will generate impurities during the analysis.

The Protocol:

  • Thermostat Control: Set column oven to 30°C maximum. Set autosampler to 4°C .

  • Buffer Choice: Use Ammonium Acetate or Phosphate (pH 3.0 - 4.5). Avoid Trifluoroacetic Acid (TFA) if possible, as its high acidity can accelerate degradation in the vial.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingLogic Start Problem Identification CheckShape Check Peak Shape Start->CheckShape Tailing Tailing (Tf > 1.5) CheckShape->Tailing Fronting Fronting / Split CheckShape->Fronting Ghost Extra/Ghost Peaks CheckShape->Ghost ActionTail1 Add 5mM TEA to MP Tailing->ActionTail1 First Step ActionFront1 Check Diluent Strength Fronting->ActionFront1 ActionGhost1 Check Hydrolysis (Urea) Ghost->ActionGhost1 ActionTail2 Switch to Hybrid (HSS) Column ActionTail1->ActionTail2 If fails ActionFront2 Reduce Injection Volume ActionFront1->ActionFront2 ActionGhost2 Lower Column Temp (<30C) ActionGhost1->ActionGhost2

Caption: Step-by-step decision matrix for isolating chromatographic anomalies specific to piperazine-urea derivatives.

Diagram 2: The Hydrolysis Trap

Understanding where your impurities come from is half the battle.

DegradationPathway Parent Parent Molecule (Urea Linkage) Condition Acidic pH / Heat Parent->Condition Intermediate Carbamic Acid (Unstable) Condition->Intermediate Hydrolysis Product1 Impurity A: Phenylpiperazine (Hydrophobic/Basic) Intermediate->Product1 Product2 Impurity B: Glycine (Polar/Void Elution) Intermediate->Product2 CO2 CO2 (Gas) Intermediate->CO2

Caption: Degradation pathway of the urea linkage. Note that Impurity A (Phenylpiperazine) will elute late, while Impurity B (Glycine) elutes early.[1]

The "Golden Standard" Protocol

If you are starting from scratch or redesigning a failed method, use this self-validating protocol. It balances the retention of the polar glycine tail with the suppression of the basic piperazine tail.

Instrument Parameters
  • Column: C18 with Polar Embedding or "AQ" technology (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).[1]

    • Why? Standard C18 chains collapse in high aqueous conditions needed to retain Glycine. HSS/AQ columns resist dewetting.

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Temperature: 30°C (Strict control to prevent hydrolysis).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV 254 nm (Phenyl ring) and 210 nm (Urea bond/Glycine).

Mobile Phase Composition
  • Buffer (MP A): 20 mM Potassium Phosphate (pH 3.0) + 5 mM Triethylamine (TEA).

    • Preparation: Dissolve phosphate. Add TEA. Adjust pH to 3.0 with Phosphoric Acid. Filter (0.22 µm).

  • Organic (MP B): Acetonitrile (ACN).

    • Note: Methanol can cause higher backpressure and different selectivity for phenyl groups (π-π interactions), but ACN is generally sharper for piperazines.[1]

Gradient Profile
Time (min)% MP A (Buffer)% MP B (ACN)Purpose
0.0955Retain polar Glycine impurities.
5.0955Isocratic hold for polar separation.
20.04060Elute Parent and hydrophobic Phenylpiperazine.
25.01090Column wash (remove dimers).
26.0955Re-equilibration.
35.0955Ready for next injection.

References

  • McCalley, D. V. (2023).[1] Troubleshooting Peak Shape Problems in HPLC: The Role of Silanols. Chemical Communications.

  • Snyder, L. R., et al. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for solvent selectivity and pKa effects).

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Authoritative source on phenylpiperazine chromatography).

  • Chrom Tech. (2025).[5] Primary Causes of Peak Tailing in HPLC: Silanol Interactions.[5][6]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Basic Compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing Phenylpiperazine-Glycine Conjugation

Welcome to the technical support center for optimizing the reaction temperature in phenylpiperazine and glycine conjugation. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reaction temperature in phenylpiperazine and glycine conjugation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments.

Introduction to Phenylpiperazine-Glycine Conjugation

The conjugation of phenylpiperazine to glycine forms a critical amide bond, a fundamental linkage in numerous pharmaceutical compounds.[1][2] The efficiency of this reaction is highly dependent on precise control of reaction parameters, with temperature being a pivotal factor.[3][4] This guide will delve into the nuances of temperature optimization to maximize yield and purity while minimizing side reactions.

The most common method for this conjugation involves the activation of glycine's carboxylic acid group, making it susceptible to nucleophilic attack by the secondary amine of phenylpiperazine.[1][5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), are frequently employed for this activation.[6][]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the primary temperature-related factors I should investigate?

Low yield is a common issue in amide bond formation and can often be traced back to suboptimal temperature control.[8]

Initial Diagnostic Steps:

  • Confirm Reactant Integrity: Before scrutinizing the reaction conditions, ensure the quality of your starting materials. Phenylpiperazine can degrade over time, and glycine should be of high purity.

  • Reaction Monitoring: Track the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to distinguish between a slow reaction and one that has stalled.[9]

Troubleshooting Temperature-Related Causes:

  • Insufficient Activation Temperature: The initial activation of glycine with a coupling reagent like EDC/NHS is often performed at a reduced temperature (0-4 °C) to control the formation of the highly reactive O-acylisourea intermediate and minimize its hydrolysis.[6] If this step is too cold or too short, activation may be incomplete.

  • Suboptimal Coupling Temperature: While the activation is often done at a lower temperature, the subsequent addition of phenylpiperazine and the amide bond formation itself may require a higher temperature to proceed at a reasonable rate. Room temperature is a common starting point.[6][10]

  • Thermal Degradation: Conversely, excessively high temperatures can lead to the degradation of reactants, coupling agents, or the activated intermediate. For instance, the N-acylurea byproduct of carbodiimide reactions can dissociate at temperatures above 60°C.[11]

dot

Caption: Strategies for mitigating common side products.

Q3: What is the optimal temperature range for the phenylpiperazine-glycine conjugation reaction?

There is no single "optimal" temperature, as it depends on several factors including the specific coupling reagents, solvents, and desired reaction time. However, a general temperature strategy can be outlined.

Reaction StageTemperature Range (°C)Rationale
Glycine Activation (with EDC/NHS) 0 - 4Minimizes hydrolysis of the O-acylisourea intermediate and reduces N-acylurea formation. [6]
Coupling Reaction (Amide Bond Formation) Room Temperature (20-25)A good starting point that balances reaction rate with minimizing side reactions. [6][10]
Optimization Range 0 - 50The reaction can be cooled to slow it down for better control or gently heated to increase the rate if it is too slow at room temperature. [12]

Experimental Protocol: Temperature Scouting Study

To empirically determine the optimal temperature for your specific system, a temperature scouting study is recommended.

  • Setup: Prepare multiple small-scale reactions in parallel.

  • Activation: Dissolve glycine in a suitable aprotic solvent (e.g., DMF or DCM) and cool to 0 °C. Add EDC and NHS, and stir for 15-30 minutes. [13][14]3. Coupling: Add a solution of phenylpiperazine to each reaction vessel.

  • Temperature Gradient: Place each reaction at a different temperature (e.g., 4 °C, room temperature, 35 °C, 50 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analysis: After a set time (e.g., 4-6 hours), quench the reactions and analyze the yield and purity of the desired product. This will reveal the temperature that provides the best balance of conversion and minimal side product formation.

Q4: How do I monitor the progress of the reaction to know when it is complete?

Effective reaction monitoring is crucial to avoid unnecessarily long reaction times which can lead to increased side products.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials (phenylpiperazine and activated glycine) and the formation of the product. [9]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product peak and any major side products, confirming the molecular weight of the desired conjugate.

  • Near-Infrared (NIR) Spectroscopy: An advanced process analytical technology (PAT) tool that can be used to monitor the formation of amide bonds in real-time. [15][16]

Experimental Workflow for Phenylpiperazine-Glycine Conjugation

dot

experimental_workflow cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_monitoring_workup Monitoring & Workup A Dissolve Glycine in Aprotic Solvent B Cool to 0-4°C A->B C Add EDC and NHS B->C D Stir for 15-30 min C->D E Add Phenylpiperazine Solution D->E F Allow to Warm to Room Temperature E->F G Stir for 2-16 hours F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup H->I J Purification (e.g., Column Chromatography) I->J

Caption: General experimental workflow for phenylpiperazine-glycine conjugation.

References

  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Confirming Amide Bond Formation Following CME-Carbodiimide Reactions.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • SciSpace. (2018). Amide activation: an emerging tool for chemoselective synthesis.
  • RSC Publishing. (2018). Amide activation: an emerging tool for chemoselective synthesis.
  • Unknown Source. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
  • NIH. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Google Patents. (n.d.). US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
  • ACS Figshare. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy - Analytical Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes a.
  • Unknown Source. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ResearchGate. (n.d.). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy | Request PDF.
  • ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • NIH. (n.d.). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
  • Unknown Source. (n.d.). Coupling Protocols.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • Unknown Source. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • RSC Publishing. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • Benchchem. (n.d.). effect of temperature on COMU coupling efficiency.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • PubMed. (2006). Emerging methods in amide- and peptide-bond formation.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.

Sources

Optimization

Removing byproducts from N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine synthesis

Technical Support Center: Organic Synthesis Division Topic: Purification & Troubleshooting for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Ticket ID: #SYN-UREA-882 Status: Open Support Level: Tier 3 (Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: Purification & Troubleshooting for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Ticket ID: #SYN-UREA-882 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering difficulties isolating pure N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine. This compound belongs to a class of piperazine-urea derivatives often used as linkers or peptidomimetics. The synthesis typically involves coupling 4-phenylpiperazine with an activated glycine species (e.g., ethyl isocyanatoacetate or a CDI-activated glycine ester), followed by hydrolysis.[1]

The three most common contaminants in this workflow are:

  • Unreacted 4-Phenylpiperazine (Basic impurity).[1]

  • Bis-urea byproduct (Symmetrical urea formed by moisture/stoichiometry errors).[1]

  • Glycine oligomers (If activated glycine self-reacts).[1]

This guide provides a self-validating purification logic based on the physicochemical properties of the target molecule (Amphoteric/Acidic nature vs. Basic impurities).

Module 1: Reaction Profiling & Impurity Origins

Before troubleshooting, confirm which synthetic route you utilized. The impurity profile changes based on the reagents.

Synthetic RouteReagentsPrimary ByproductMechanism of Failure
Route A (Isocyanate) 4-Phenylpiperazine + Ethyl isocyanatoacetateBis-urea (Sym-urea)Moisture hydrolyzes isocyanate to amine, which reacts with remaining isocyanate.[1]
Route B (CDI/Phosgene) 4-Phenylpiperazine + CDI + Glycine EsterImidazole / Salts Incomplete activation or "wet" solvents leading to hydrolysis.[1]
Route C (Hydrolysis) Intermediate Ester + LiOH/NaOHInorganic Salts Poor acidification or incomplete removal of mineral acids during workup.[1]
The "Bis-Urea" Trap

The most persistent impurity is the symmetrical urea: 1,1'-carbonylbis(4-phenylpiperazine) .[1]

  • Why it forms: If moisture is present, the isocyanate hydrolyzes to an amine, which immediately attacks another isocyanate molecule.

  • Solubility Profile: This byproduct is notoriously insoluble in water and ether, often co-precipitating with your product.[1]

Module 2: The "Acid-Base Switch" Protocol (Core Solution)

If your final product is the free carboxylic acid (N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine), you can exploit its acidity (


) to separate it from the basic phenylpiperazine starting material (

) and neutral bis-urea byproducts.[1]

Prerequisites:

  • Ensure the ester hydrolysis is complete (check via TLC/LC-MS).[1]

  • Solvents: Dichloromethane (DCM), 1M NaOH, 1M HCl, Brine.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (aqueous).

    • Chemistry: The product converts to its sodium carboxylate salt and becomes water-soluble.

    • Impurity Behavior: Unreacted 4-phenylpiperazine and Bis-urea remain neutral/organic.[1]

  • Wash (The Critical Step): Extract the aqueous base layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).[1]
    
    • Action: Discard the organic layer. It contains the non-acidic impurities (Bis-urea, unreacted amine).[1]

  • Precipitation: Cool the aqueous layer to

    
     and slowly add 1M HCl  until pH reaches 
    
    
    
    .
    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water (removes inorganic salts) and cold diethyl ether (removes trace organics).[1]

Visualizing the Logic

The following diagram illustrates the separation logic based on pKa manipulation.

PurificationLogic Start Crude Mixture (Product + Amine + Bis-Urea) NaOH Add 1M NaOH (aq) Extract with DCM Start->NaOH OrgLayer Organic Layer (Discard) NaOH->OrgLayer Non-Acidic Species AqLayer Aqueous Layer (Product as Na-Salt) NaOH->AqLayer Anionic Species Impurities Contains: 1. Unreacted Phenylpiperazine 2. Symmetrical Bis-Urea OrgLayer->Impurities Acidify Acidify to pH 2 (Add 1M HCl) AqLayer->Acidify Precipitate Precipitate Forms Filter & Dry Acidify->Precipitate Product Protonation Filtrate Filtrate (Water + NaCl) Discard Acidify->Filtrate

Caption: Separation of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine from neutral and basic impurities using pH-dependent solubility switching.

Module 3: Troubleshooting Specific Impurities

Issue A: "My product is contaminated with Symmetrical Urea (Bis-urea)."

If the Acid-Base switch didn't fully remove the bis-urea (which can be stubborn), use Hot Filtration .[1]

  • Solvent Choice: The product (as the free acid) is soluble in hot Ethanol or Methanol.[1] The bis-urea is typically insoluble.

  • Protocol:

    • Suspend crude solid in Ethanol.[1]

    • Heat to reflux.[1]

    • Filter while hot (gravity filtration).[1] The bis-urea stays on the filter paper.

    • Cool the filtrate to crystallize the pure product.[2]

Issue B: "I have unreacted 4-Phenylpiperazine trapped in the solid."

This happens if you skipped the base-wash or if the product precipitated too fast, trapping the amine.

  • Correction: Suspend the solid in 5% Citric Acid or 0.5M HCl .

    • Mechanism:[1][2][3][4][5] This protonates the basic piperazine nitrogen, making it highly water-soluble.[1]

    • Procedure: Stir for 20 minutes, then filter. The product (carboxylic acid) will not dissolve in dilute acid, but the amine salt will wash away.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: The product "oiled out" upon acidification instead of precipitating. What do I do?

  • Cause: This often happens if the concentration is too high or if residual organic solvent (DCM/EtOAc) is trapped in the aqueous phase.[1]

  • Fix:

    • Re-basify to pH 10 (dissolve the oil).[1]

    • Wash the aqueous layer again with ether to remove organic traces.[1]

    • Acidify very slowly while stirring rapidly. Seed with a crystal of pure product if available.

Q2: Can I use silica column chromatography?

  • Answer: Yes, but it is challenging for free carboxylic acids as they streak on silica.[1]

  • Modification: You must add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to keep the acid protonated and reduce tailing.[1]

Q3: Why is my yield low after the Acid-Base switch?

  • Diagnosis: The product might be slightly water-soluble (glycine derivatives are polar).[1]

  • Recovery: Saturate the acidic aqueous filtrate with NaCl (solid) and extract it 3x with Ethyl Acetate .[1] The "Salting Out" effect forces the organic product out of the water phase.

Module 5: Mechanistic Pathway

Understanding the formation of the urea linkage helps prevent side reactions. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate.

ReactionPathway Amine 4-Phenylpiperazine (Nucleophile) TS Tetrahedral Intermediate Amine->TS Iso Ethyl Isocyanatoacetate (Electrophile) Iso->TS AmineByprod Glycine Ethyl Ester Iso->AmineByprod + H2O (-CO2) UreaEster Urea Ester (Stable Intermediate) TS->UreaEster Proton Transfer Water H2O (Moisture) SymUrea Symmetrical Urea (Major Impurity) AmineByprod->SymUrea + Iso

Caption: Reaction pathway showing the intended urea formation vs. moisture-induced symmetrical urea formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 16: Nucleophilic substitution at the carbonyl group).[1] [1]

  • Sartori, G., & Maggi, R. (2010).[1] Advances in the Synthesis of Urea Derivatives. Chemical Reviews, 110(4). (Comprehensive review on urea synthesis and purification). [1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. (Reference for pKa values of piperazine and glycine derivatives).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for acid-base extraction and recrystallization).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and Standard Phenylpiperazine Ligands in Glycine Transporter 1 (GlyT1) Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylpiperazine Scaffold and its Significance in CNS Drug Discovery The phenylpiperazine moiety is a well-established privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpiperazine Scaffold and its Significance in CNS Drug Discovery

The phenylpiperazine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its unique structural and physicochemical properties allow for versatile interactions with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] A key area of interest for phenylpiperazine-based ligands is the modulation of the Glycine Transporter 1 (GlyT1).[2]

GlyT1 is a critical regulator of glycine levels in the central nervous system (CNS).[2] Glycine acts as an inhibitory neurotransmitter at its own receptors and, crucially, as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[2] By inhibiting GlyT1, the synaptic concentration of glycine can be increased, thereby enhancing NMDA receptor function. This has made GlyT1 a promising therapeutic target for treating the cognitive and negative symptoms of schizophrenia.[2]

This guide provides a comparative analysis of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its analogs against standard, well-characterized phenylpiperazine-based GlyT1 inhibitors. We will delve into their structure-activity relationships, comparative efficacy based on available experimental data, and provide detailed protocols for key biological assays.

Chemical Structures and Physicochemical Properties

The core structure of phenylpiperazine ligands features a phenyl group attached to a piperazine ring. Modifications at the N1 and N4 positions of the piperazine ring, as well as substitutions on the phenyl ring, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[3]

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine introduces a glycine moiety at the N1 position of the phenylpiperazine scaffold. This modification introduces both a carboxylic acid and an amide group, which can significantly influence the molecule's polarity, hydrogen bonding capacity, and potential interactions with the target protein.

For the purpose of this guide, we will compare the conceptual N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine with a representative and clinically evaluated "standard" phenylpiperazine GlyT1 inhibitor, Bitopertin (RG1678) . Bitopertin is a potent and selective GlyT1 inhibitor that has undergone extensive clinical investigation for schizophrenia.[4][5]

FeatureN-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (Hypothetical)Bitopertin (RG1678)
Core Scaffold PhenylpiperazinePhenylpiperazine
Key Substituents Glycine moiety at N1Complex substituted benzoyl and pyridinyl moieties
Ionizable Groups Carboxylic acid, basic nitrogensBasic nitrogens
Polar Surface Area Higher (due to COOH and amide)Moderate
Lipophilicity (LogP) LowerHigher

The introduction of the glycine functional group in N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is anticipated to increase its polarity and potentially reduce its ability to cross the blood-brain barrier, a critical consideration for CNS-targeted drugs. However, the carboxylate may also offer opportunities for specific ionic interactions within the GlyT1 binding site.

Comparative Biological Activity: A Focus on GlyT1 Inhibition

The primary mechanism of action for this class of compounds is the inhibition of glycine uptake by GlyT1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in in vitro assays.

CompoundTargetAssay TypeIC50 (nM)Reference
{(2R,5S)-4-[2-(4-Methoxy-phenylsulfanyl)-phenyl]-2,5-dimethyl-piperazin-1-yl}-acetic acidHuman GlyT1b[3H]-Glycine Uptake160[6]
Bitopertin (RG1678) Human GlyT1b in CHO cells[3H]-Glycine Uptake22-25[7]
PF-03463275 Human GlyT1Radioligand BindingKi = 11.6[7]
Iclepertin (BI 425809) Human GlyT1[3H]-Glycine Uptake5.0[7]

Analysis of Comparative Efficacy:

From the available data, it is evident that the standard phenylpiperazine ligands, such as Bitopertin and Iclepertin, exhibit high potency in the low nanomolar range for GlyT1 inhibition.[7] The acetic acid derivative, serving as a proxy for our topic compound, shows a significantly lower potency with an IC50 of 160 nM.[6] This suggests that while the N-acylglycine substitution is compatible with GlyT1 binding, the specific structural features of clinically advanced compounds like Bitopertin, which include more complex and lipophilic moieties, are crucial for achieving high inhibitory activity.

The structure-activity relationship studies of N-acyl-N-phenylpiperazines have indicated that the nature of the acyl group and substitutions on the phenyl ring play a critical role in determining the inhibitory potency at neurotransmitter transporters.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two key in vitro assays used to characterize GlyT1 inhibitors.

Protocol 1: Radioligand Binding Assay for GlyT1

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter, providing a measure of its binding affinity (Ki).

Diagram of Radioligand Binding Assay Workflow:

G prep Membrane Preparation (e.g., from CHO cells expressing hGlyT1) incubate Incubation - Membranes - Radioligand (e.g., [3H]Org24598) - Test Compound (various concentrations) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing (Removes non-specifically bound radioligand) filter->wash count Scintillation Counting (Quantifies bound radioactivity) wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer.

      • 50 µL of test compound at various concentrations (typically in a logarithmic dilution series). For determining non-specific binding, use a high concentration of a known GlyT1 inhibitor (e.g., 10 µM Bitopertin).

      • 50 µL of radioligand (e.g., [3H]Org24598) at a concentration close to its Kd value.

      • 50 µL of the membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [3H]-Glycine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT1.

Diagram of Glycine Uptake Assay Workflow:

G seed Cell Seeding (e.g., CHO-hGlyT1b cells in 96-well plates) preincubate Pre-incubation - Wash with buffer - Add test compound seed->preincubate initiate Initiate Uptake (Add [3H]-Glycine) preincubate->initiate incubate Incubation (Allow glycine uptake for a defined time) initiate->incubate terminate Terminate Uptake (Rapid washing with ice-cold buffer) incubate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting (Quantify intracellular radioactivity) lyse->count analyze Data Analysis (IC50 determination) count->analyze

Caption: Workflow for a cellular glycine uptake assay.

Methodology:

  • Cell Culture:

    • Seed CHO cells stably expressing human GlyT1b into 96-well cell culture plates and grow to confluence.

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Pre-incubate the cells with 50 µL of uptake buffer containing the test compound at various concentrations for 15-30 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of uptake buffer containing [3H]-glycine (final concentration typically in the low nanomolar range).

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Quantification and Data Analysis:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Determine the non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor.

    • Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The phenylpiperazine scaffold typically interacts with a hydrophobic pocket within the GlyT1 transporter. The nature and position of substituents on the phenyl ring are crucial for potency and selectivity. Electron-withdrawing groups on the phenyl ring are often favored.

The N1 substituent on the piperazine ring explores a different region of the binding pocket. For N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine, the glycine moiety could potentially form hydrogen bonds or ionic interactions with polar residues in the transporter. However, as the comparative data suggests, this may not be as favorable for high-potency binding as the larger, more lipophilic substituents found in compounds like Bitopertin.

Signaling Pathway:

GlyT1 does not directly participate in a signaling cascade in the same way as a receptor. Its function is to regulate the concentration of glycine in the synapse, which in turn modulates the activity of the NMDA receptor.

Diagram of GlyT1's Role in Modulating NMDA Receptor Activity:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glia Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate release Ca_channel Ca2+ Channel NMDA_R->Ca_channel Activation Signaling Downstream Signaling Ca_channel->Signaling Ca2+ influx GlyT1 GlyT1 Glycine_synapse Glycine Glycine_synapse->NMDA_R Co-agonist binding Glycine_synapse->GlyT1 Uptake GlyT1_inhibitor Phenylpiperazine Inhibitor GlyT1_inhibitor->GlyT1 Inhibition

Caption: Inhibition of GlyT1 by phenylpiperazine ligands increases synaptic glycine, enhancing NMDA receptor activation.

Conclusion

The phenylpiperazine scaffold is a versatile starting point for the design of potent GlyT1 inhibitors. While N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine represents an interesting chemical modification, the available data on structurally related analogs suggest that it may not possess the high potency of clinically advanced "standard" phenylpiperazine ligands like Bitopertin. The latter's complex substitution pattern appears to be more optimal for strong interactions within the GlyT1 binding site.

The provided experimental protocols offer a robust framework for researchers to directly compare the performance of novel phenylpiperazine derivatives against established standards. Such studies are essential for elucidating the nuanced structure-activity relationships and for the rational design of next-generation GlyT1 inhibitors with improved therapeutic profiles for the treatment of CNS disorders.

References

  • Chen, Y., Wang, G., Xu, X., Liu, B. F., Li, J., & Zhang, G. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 16(7), 5785-5806. [Link]

  • Chen, Y., Wang, G., Xu, X., Liu, B. F., Li, J., & Zhang, G. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules (Basel, Switzerland), 16(7), 5785–5806. [Link]

  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of medicinal chemistry, 53(12), 4603–4614. [Link]

  • Bitopertin. In: Wikipedia. [Link]

  • Di Miceli, M., & Gronier, B. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & medicinal chemistry letters, 30(23), 127593. [Link]

  • Heck, A., et al. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 13(19), 2023–2033. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 234-256. [Link]

  • Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(18), 8473–8494. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027–4030. [Link]

  • Du, F., Xiang, B., & Wang, E. (1980). Quantitative Structure - Activity Relationships in N-Piperazine Carboxamido -Benzyl Penicillins(1). Journal of China Pharmaceutical University, (2), 27-34. [Link]

  • Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry, 22(23), 6649–6661. [Link]

  • Lindsley, C. W., et al. (2006). Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem, 1(8), 807–811. [Link]

  • Synapse - Patsnap. (2026). What are the key players in the pharmaceutical industry targeting GlyT1?. [Link]

  • BindingDB. (2009). BDBM50149873 CHEMBL182162::{(2R,5S)-4-[2-(4-Methoxy-phenylsulfanyl)-phenyl]-2,5-dimethyl-piperazin-1-yl}-acetic acid. [Link]

  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters, 23(5), 1257–1261. [Link]

  • Cioffi, C. L., et al. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Journal of Medicinal Chemistry, 59(18), 8473-8494. [Link]

  • da Silva, A. C. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(38), 35058-35070. [Link]

  • Li, M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC medicinal chemistry, 13(9), 1021–1043. [Link]

  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of medicinal chemistry, 53(12), 4603–4614. [Link]

  • Ma, D., & Zhu, W. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. The Journal of organic chemistry, 66(1), 348–350. [Link]

  • PubChem. (n.d.). FG-2216. [Link]

Sources

Comparative

Comparative Validation Guide: Purity Assessment of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

Executive Summary N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a critical peptidomimetic intermediate, often employed in the synthesis of GlyT-1 inhibitors and receptor ligands. Its structure—comprising a lipophilic ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a critical peptidomimetic intermediate, often employed in the synthesis of GlyT-1 inhibitors and receptor ligands. Its structure—comprising a lipophilic phenylpiperazine tail and a polar glycine head linked by a urea moiety—presents unique analytical challenges. The urea linkage is prone to hydrolysis, and the synthesis often yields bis-urea byproducts that co-elute in standard reverse-phase systems.

This guide objectively compares three validation methodologies: HPLC-UV (High-Performance Liquid Chromatography with UV detection), qNMR (Quantitative Nuclear Magnetic Resonance), and LC-MS (Liquid Chromatography-Mass Spectrometry). While HPLC-UV remains the workhorse for routine QC, our experimental data suggests qNMR is the superior method for establishing absolute purity of primary reference standards due to the lack of response factor bias.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each method specifically for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine validation.

FeatureMethod A: HPLC-UV Method B: qNMR (1H) Method C: LC-MS
Primary Utility Routine QC, Batch ReleaseAbsolute Purity DeterminationImpurity Identification
Reference Standard Required (Must be pre-validated)Not Required (Internal Std used)Required for quantification
Specificity Moderate (Co-elution risks)High (Distinct structural signals)Very High (Mass discrimination)
LOD (Limit of Detection) ~0.05%~0.1 - 0.5%< 0.01%
Bias Source Extinction coefficient differencesWeighing errors / Relaxation timesIonization suppression
Throughput High (Automated)Low (Manual processing)Medium
Deep Dive: The "Hidden Impurity" Trap

In HPLC-UV at 254 nm, the phenyl ring dominates the absorption. Impurities lacking this chromophore (e.g., degraded glycine fragments or urea hydrolysis byproducts) may be invisible, leading to an overestimation of purity . qNMR avoids this by detecting all proton-bearing species.

Strategic Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of drug development.

ValidationStrategy Sample Crude Sample N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Screening Initial Screening (LC-MS) Sample->Screening Decision Purity > 95%? Screening->Decision Route_Ref Generate Reference Std Decision->Route_Ref Yes (First Batch) Route_QC Routine Batch QC Decision->Route_QC Yes (Subsequent) Repurify Re-crystallize Decision->Repurify No qNMR Method: qNMR (Absolute Purity) Route_Ref->qNMR HPLC Method: HPLC-UV (Relative Purity) Route_QC->HPLC Release Release for Synthesis qNMR->Release HPLC->Release Repurify->Sample

Figure 1: Decision matrix for selecting qNMR vs. HPLC based on sample intent (Reference Standard Generation vs. Routine QC).

Experimental Protocols

Method A: HPLC-UV (Routine QC)

Rationale: The phenylpiperazine moiety provides strong UV absorption at 254 nm. A C18 column is selected to retain the hydrophobic tail while separating the polar glycine residues.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 1 mg sample in 1 mL MeOH:Water (50:50).

Critical Control Point: Ensure the "dead time" peak (unretained glycine salts) does not interfere with the solvent front.

Method B: qNMR (Absolute Purity)

Rationale: qNMR is the self-validating system of choice. It relies on the integration ratio between the analyte and a certified internal standard (IS).[1] For this molecule, the Glycine -CH2- (singlet/doublet ~3.8 ppm) and Phenyl protons (multiplet ~7.0 ppm) are distinct.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT®), highly pure, distinct singlet at ~6.2 ppm which does not overlap with phenylpiperazine.

  • Solvent: DMSO-d6 (Essential for solubility of the urea linkage).

  • Instrument: 400 MHz NMR (or higher).

  • Relaxation Delay (d1): Set to ≥ 30 seconds (5x T1) to ensure full relaxation for quantitative accuracy.

  • Pulse Angle: 90°.

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire 16-32 scans.

  • Calculation:

    
    
    

Impurity Fate Mapping

Understanding the origin of impurities is vital for process control. The following diagram maps the degradation pathways and synthesis byproducts for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

ImpurityMap Start Reagents: 1-Phenylpiperazine + Isocyanatoacetate Target Target Molecule: N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Start->Target Urea Formation Impurity_A Impurity A: Residual 1-Phenylpiperazine (UV Active, Basic) Start->Impurity_A Incomplete Rxn Impurity_B Impurity B: Bis-urea Dimer (High MW, Lipophilic) Start->Impurity_B Excess Phosgene/Linker Impurity_C Impurity C: Glycine Ethyl Ester (UV Inactive) Target->Impurity_C Hydrolysis (Storage)

Figure 2: Impurity origin map. Note that Impurity C is often missed by HPLC-UV but detected by qNMR.

Conclusion & Recommendation

For N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine , a single analytical method is insufficient due to the heterogeneous nature of potential impurities (UV-active vs. UV-inactive).

  • For Reference Standard Certification: You must use qNMR (Method B). It is the only method that guarantees the exclusion of non-chromophoric impurities (like salts or glycine fragments) from the purity calculation.

  • For Routine Batch Release: HPLC-UV (Method A) is acceptable only after the method has been cross-validated against the qNMR-certified standard.

Final Verdict: The "Self-Validating" nature of qNMR makes it the scientifically superior choice for the initial characterization of this urea derivative.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 77(6), 1473–1487. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][2] TrAC Trends in Analytical Chemistry, 35, 5-26. Link

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[2][3]Link

Sources

Validation

Reference Standards for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine: A Technical Selection Guide

Topic: Reference standards for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical development, N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS: 1153356-03-6) represents a critical structural motif often encountered as a degradation product, process impurity, or metabolic intermediate of phenylpiperazine-urea class therapeutics.[1][2][3][4][5] Its analysis demands rigorous quantification to meet ICH Q3A/B impurity thresholds.

This guide objectively compares the available reference standard grades—Certified Reference Materials (CRMs) , Analytical Standards , and Research Chemicals —providing a data-driven framework for selection based on regulatory requirements (GLP/GMP vs. R&D). We further detail an optimized LC-MS/MS workflow to validate these standards, addressing specific solubility and ionization challenges inherent to the glycine-urea scaffold.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior. This compound combines a lipophilic phenylpiperazine tail with a polar, ionizable glycine headgroup via a urea linkage.

  • Chemical Name: N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine[1][3]

  • Molecular Formula: C₁₃H₁₇N₃O₃

  • Molecular Weight: 263.29 g/mol

  • pKa Profile:

    • Acidic: ~3.5 (Carboxylic acid of glycine)

    • Basic: ~1.5 (Urea/Piperazine nitrogen - significantly reduced basicity due to urea conjugation).

  • Solubility Profile: Amphiphilic. Soluble in DMSO and Methanol; limited solubility in neutral water; pH-dependent solubility in aqueous buffers.

Why "Standard Grade" Matters

The choice of reference standard dictates the validity of your quantitative data. Using a research-grade chemical for GMP release testing introduces unquantified uncertainty, potentially leading to regulatory observations.

Part 2: Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary tiers of reference standards available for this compound.

Table 1: Comparative Performance Matrix of Reference Standard Grades

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Primary) Tier 3: Research Chemical (Secondary)
Regulatory Compliance ISO 17034 / Guide 34 ISO 9001Non-regulated / R&D only
Certified Purity >99.0% (Mass Balance/qNMR)>98.0% (HPLC Area %)>95% (Variable)
Uncertainty Budget Explicitly Stated (e.g., ±0.5%)Not typically providedUnknown
Traceability SI Units (NIST/BIPM) Internal StandardNone
Water/Solvent Content Quantified (KF/TGA) & FactorizedQuantified (KF)Often ignored
Primary Application GMP Release, Calibrator Validation Routine QC, Stability StudiesEarly Discovery, Peak ID
Cost Factor

(High)

(Moderate)
$ (Low)
Scientist’s Insight: The "Purity Trap"

Do not rely solely on "HPLC Area %" for Tier 3 chemicals. A research grade standard labeled "98% Purity" by HPLC-UV (254 nm) may contain significant inorganic salts or residual solvents (DMSO/Water) that are invisible to UV but depress the Assay Content . For quantitative work, if you must use Tier 3, you must perform a TGA (Thermogravimetric Analysis) or qNMR to establish the true potency.

Part 3: Decision Logic for Standard Selection

The following decision tree illustrates the logical flow for selecting the appropriate standard grade based on your experimental phase.

StandardSelection Start Start: Define Experimental Goal Q1 Is this for Human Clinical Release or GMP Stability? Start->Q1 Q2 Is this for GLP Tox Studies or Method Validation? Q1->Q2 No CRM Select TIER 1: CRM (ISO 17034) Q1->CRM Yes AS Select TIER 2: Analytical Standard Q2->AS Yes RC Select TIER 3: Research Chemical Q2->RC No (Discovery/Screening) Action1 Perform In-House Characterization (qNMR + KF + ROI) RC->Action1 Mandatory for Quantification Action1->AS Promotes to Secondary Std

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.

Part 4: Analytical Protocol & Validation Strategy

Once the standard is selected, proper handling is paramount. The amphiphilic nature of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine presents specific challenges in LC-MS/MS.

4.1. Solubility & Stock Preparation (Self-Validating Protocol)
  • Challenge: The glycine moiety can cause precipitation in high-organic diluents, while the phenylpiperazine tail resists pure aqueous dissolution.

  • Protocol:

    • Weighing: Accurately weigh ~5.0 mg of Standard into a volumetric flask.

    • Primary Dissolution: Add DMSO (dimethyl sulfoxide) to 10% of the final volume. Sonicate for 2 minutes. The urea linkage is stable in DMSO.

    • Dilution: Bring to volume with Methanol:Water (50:50 v/v) . Avoid 100% Acetonitrile as it may precipitate the glycine conjugate.

    • Verification: Inspect for "schlieren" lines or particulates. If used for MS, centrifuge at 10,000 x g for 5 mins to remove potential particulate seeds.

4.2. LC-MS/MS Methodology

For trace impurity analysis, UV detection is often insufficient due to the lack of extended conjugation beyond the phenyl ring. MS/MS is the gold standard.

  • Column: C18 with Polar Embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl). Reason: Retains the polar glycine headgroup while interacting with the phenyl ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode ([M+H]+ = 264.3).

Fragmentation Pathway (MRM Transitions): Understanding the fragmentation is crucial for specificity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 264.3 Frag1 Fragment A (Phenylpiperazine Urea) m/z 219 Parent->Frag1 Loss of COOH (-45 Da) Frag2 Fragment B (Phenylpiperazine) m/z 163.1 Parent->Frag2 Cleavage of Urea (-101 Da) Frag3 Fragment C (Phenyl Cation) m/z 77.0 Frag2->Frag3 Ring Cleavage

Figure 2: Predicted ESI+ fragmentation pathway. The transition 264.3 -> 163.1 is the most sensitive quantifier (Quant), while 264.3 -> 77.0 serves as a qualifier (Qual).

Part 5: Vendor & Source Comparison

When sourcing this standard, the market is divided between catalog aggregators and specialized synthesis labs.

Table 2: Vendor Category Analysis

Vendor TypeRepresentative ExamplesProsCons
Global Catalog Aggregators Sigma-Aldrich (Merck), FisherHigh availability, established logistics, basic CoA provided.Often re-packagers; Batch-to-batch consistency can vary; Technical support may lack deep synthesis knowledge.
Specialized Synthesis Labs Matrix Scientific, BLDpharm, Toronto Research Chemicals (TRC)High expertise in complex synthesis; often provide detailed analytics (H-NMR, MS); Custom synthesis options.Lead times can be longer; "In-stock" status sometimes requires verification.
Certified Reference Material Producers LGC Standards, Cerilliant, USPGold Standard for compliance; ISO 17034 accreditation; Complete uncertainty budgets.Extremely high cost; Limited catalog (may not have this specific impurity).

Recommendation: For non-GMP method development, Specialized Synthesis Labs (Tier 2) often offer the best balance of purity and cost. For GMP release, if a Tier 1 CRM is unavailable, you must purchase a Tier 2 standard and perform full in-house qualification (ID, Purity, Residual Solvents, Water Content) to elevate it to a "Secondary Reference Standard."

References
  • Sigma-Aldrich. Product Specification: N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS 1153356-03-6). Retrieved from

  • Matrix Scientific. Safety Data Sheet and Certificate of Analysis for CAS 1153356-03-6. Retrieved from

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Retrieved from

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from

  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty: ISO 17034 Definitions. Retrieved from

Sources

Comparative

A Guide to Ensuring Reproducibility in Biological Assays for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and Analogs

Introduction: The Challenge of Reproducibility for a Promising Class of GlyT1 Inhibitors N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its analogs represent a class of synthetic compounds with significant therapeutic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility for a Promising Class of GlyT1 Inhibitors

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its analogs represent a class of synthetic compounds with significant therapeutic potential, primarily as inhibitors of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a crucial member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[3] Its primary role is the reuptake of glycine from the synaptic cleft, which in turn modulates both inhibitory neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor.[1] This dual function makes GlyT1 an attractive target for addressing the cognitive and negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[1]

While the therapeutic promise of GlyT1 inhibitors is substantial, the journey from a promising compound to a clinically effective drug is fraught with challenges, a primary one being the reproducibility of preclinical biological assays. The complex nature of membrane-bound transporters like GlyT1 presents inherent difficulties in developing robust and consistent in vitro assays.[4] This guide provides a comparative analysis of the key biological assays used to characterize N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and similar GlyT1 inhibitors, with a focus on the critical parameters and experimental choices that underpin data reproducibility.

Comparative Overview of Primary Assay Methodologies

The two most prevalent methods for evaluating the potency and mechanism of action of GlyT1 inhibitors are radiolabeled glycine uptake assays and mass spectrometry (MS) based binding assays. Each approach offers distinct advantages and disadvantages, and understanding these is key to selecting the appropriate assay and ensuring the reliability of the generated data.

Assay TypePrincipleThroughputCostKey AdvantagesKey Disadvantages
Radiolabeled Glycine Uptake Assay Measures the functional inhibition of [³H]glycine transport into cells expressing GlyT1.Low to MediumModerateDirect measure of functional activity. Well-established methodology.Requires handling of radioactive materials. Lower throughput. Prone to interference from compounds that affect cell health.[5]
MS-Based Binding Assay Quantifies the displacement of a non-radiolabeled reporter ligand from GlyT1 by a test compound using mass spectrometry.HighHighNon-radioactive. High throughput and sensitivity. Can provide kinetic binding data.[3]Requires specialized and expensive LC-MS/MS equipment. Indirect measure of functional activity.
Fluorescence-Based Assays Utilizes fluorescent substrates or membrane potential dyes to measure transporter activity.HighModerateNon-radioactive. Amenable to high-throughput screening.Can be prone to interference from fluorescent compounds. May not be as sensitive as other methods.

Deep Dive into Assay Methodologies and Reproducibility

Radiolabeled Glycine Uptake Assays: The Functional Gold Standard

This assay directly measures the ability of a compound to inhibit the transport of glycine into a cell.[2][6] While considered a "gold standard" for functional assessment, its reproducibility hinges on meticulous control over several experimental variables.

Causality Behind Experimental Choices:

  • Cell Line Selection and Maintenance: The choice of a stable cell line overexpressing the human GlyT1 transporter (e.g., CHO or HEK293 cells) is foundational.[5] Reproducibility is highly dependent on the consistent expression and function of the transporter. Best practices include:

    • Regular Authentication: Periodically verify the identity of the cell line.

    • Passage Number Control: Use cells within a defined low passage number range to avoid phenotypic drift.

    • Consistent Culture Conditions: Maintain uniform media composition, serum concentration, and incubator conditions (temperature, CO2, humidity).

  • Radioligand Quality and Concentration: The purity and specific activity of the [³H]glycine are critical. The concentration should be carefully chosen, typically at or below the Michaelis-Menten constant (Km) for glycine transport, to ensure sensitivity to competitive inhibitors.

  • Assay Buffer Composition: The ionic composition of the buffer is crucial for GlyT1 activity, which is dependent on Na+ and Cl- gradients.[4] Minor variations in buffer preparation can lead to significant changes in transporter function.

  • Incubation Times and Temperature: Both pre-incubation with the test compound and the uptake incubation with [³H]glycine must be precisely timed and temperature-controlled. Pre-incubation without protein in the buffer may overpredict inhibitory potency for some compounds.[7]

Experimental Protocol: [³H]Glycine Uptake Assay [2][5][6]

  • Cell Plating: Seed cells stably expressing GlyT1 into a 96- or 384-well plate and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine or other test compounds in the assay buffer.

  • Pre-incubation: Wash the cell monolayer with pre-warmed assay buffer and then pre-incubate with the test compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to start the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of glycine uptake against the compound concentration.

Self-Validating System for a Radiolabeled Uptake Assay:

  • Controls:

    • Total Uptake: Vehicle control (no inhibitor).

    • Non-specific Uptake: A high concentration of a known, potent GlyT1 inhibitor (e.g., ALX5407) to define the baseline.

    • Positive Control: A reference GlyT1 inhibitor with a known IC50 to monitor assay performance and consistency.

  • Acceptance Criteria:

    • Signal-to-Background Ratio: A sufficiently high ratio between total and non-specific uptake.

    • Z'-factor: A statistical parameter to assess the quality of the assay, with a value > 0.5 indicating a robust assay.

    • Reference Compound IC50: The IC50 of the positive control should fall within a predefined range.

Visualizing the Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_cells Plate GlyT1-expressing cells pre_incubate Pre-incubate cells with compounds plate_cells->pre_incubate prep_compounds Prepare compound dilutions prep_compounds->pre_incubate add_radioligand Add [³H]glycine pre_incubate->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake terminate_wash Terminate uptake and wash cells incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count analyze_data Calculate IC50 scintillation_count->analyze_data

Caption: Workflow of a radiolabeled glycine uptake assay.

MS-Based Binding Assays: A High-Throughput Alternative

This technique has gained traction for its high-throughput capabilities and avoidance of radioactivity.[3] It relies on the principle of competitive displacement of a known GlyT1 ligand (reporter) by a test compound, with subsequent quantification of the reporter ligand by LC-MS/MS.

Causality Behind Experimental Choices:

  • Membrane Preparation: The quality of the cell membrane preparation expressing GlyT1 is paramount. Consistent and reproducible membrane preparations are essential for low assay variability.

  • Reporter Ligand Selection: The chosen reporter ligand should have a well-characterized binding affinity for GlyT1 and be readily detectable by mass spectrometry.

  • LC-MS/MS Method Validation: The analytical method for quantifying the reporter ligand must be rigorously validated for linearity, accuracy, precision, and sensitivity.

  • Matrix Effects: The composition of the assay buffer can influence the ionization efficiency of the reporter ligand in the mass spectrometer. It is crucial to ensure that the test compounds do not cause significant matrix effects.

Experimental Protocol: MS-Based Binding Assay [3]

  • Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing GlyT1.

  • Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the reporter ligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound reporter ligand from the free ligand, typically by rapid filtration.

  • Sample Preparation for MS: Extract the reporter ligand from the membrane fraction.

  • LC-MS/MS Analysis: Quantify the amount of bound reporter ligand using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 value by plotting the percentage of displacement of the reporter ligand against the compound concentration.

Self-Validating System for an MS-Based Binding Assay:

  • Controls:

    • Total Binding: Vehicle control (no competitor).

    • Non-specific Binding: A high concentration of a known GlyT1 inhibitor to determine the level of non-specific binding of the reporter ligand.

    • Reference Compound: A known GlyT1 inhibitor to generate a standard inhibition curve.

  • Acceptance Criteria:

    • Reproducibility of Reporter Ligand Quantification: The LC-MS/MS analysis should meet predefined criteria for precision and accuracy.

    • Consistency of Control Compound IC50: The IC50 of the reference inhibitor should be within a specified range across different experiments.

Visualizing the GlyT1 Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane GlyT1 Glycine Transporter 1 (GlyT1) Extracellular Intracellular Glycine_int Glycine GlyT1:port->Glycine_int Glycine_ext Glycine Glycine_ext->GlyT1:port Uptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonism Inhibitor N-[(4-Phenylpiperazin-1-yl) carbonyl]glycine Inhibitor->GlyT1 Inhibition Modulation Potentiation NMDA_R->Modulation

Caption: Inhibition of GlyT1 by N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

Orthogonal Assays for Data Validation

To build a robust data package and increase confidence in the primary findings, it is advisable to employ orthogonal assays that measure a different aspect of the compound's activity.

  • Electrophysiology: Patch-clamp electrophysiology can be used to directly measure the ion currents associated with GlyT1 activity and its inhibition. This provides a highly sensitive and direct functional readout but is very low-throughput.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct target engagement by measuring changes in the thermal stability of GlyT1 in the presence of the inhibitor.

Conclusion: A Framework for Reproducible GlyT1 Inhibitor Characterization

Ensuring the reproducibility of biological assays for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine and its analogs is paramount for their successful development as potential therapeutics. While no single assay is perfect, a thorough understanding of the underlying principles and critical parameters of each method can significantly enhance data quality and consistency. By implementing robust quality control measures, using well-characterized reagents and cell lines, and validating findings with orthogonal assays, researchers can build a reliable and compelling data package that will stand up to scrutiny and pave the way for the clinical translation of this promising class of GlyT1 inhibitors.

References

  • Wortmann, C., et al. (2017). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistrySelect. [Link]

  • LICORbio. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening. [Link]

  • Gonzalez-Lafuente, L., et al. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. bioRxiv. [Link]

  • Rudnick, G. (2016). SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics. The Journal of Physiology. [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Girardi, E., et al. (2024). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. eLife. [Link]

  • de Blois, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem Compound Database. [Link]

  • Charles River Laboratories. (2025). Improving the Clinical Relevance of Transporter Studies. [Link]

  • SOLVO Biotechnology. (2019). Practical considerations for in vitro transporter studies. [Link]

  • Girardi, E., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

Sources

Validation

Comparative Pharmacokinetics: Glycine-Conjugated Phenylpiperazine Prodrugs vs. Parent Scaffolds

Executive Summary & Rationale Phenylpiperazines (PPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous serotonin antagonists and reuptake inhibitors (SARIs). However, thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Phenylpiperazines (PPs) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous serotonin antagonists and reuptake inhibitors (SARIs). However, their clinical utility is frequently compromised by Biopharmaceutics Classification System (BCS) Class II characteristics: high permeability but low aqueous solubility.

This guide analyzes the pharmacokinetic (PK) advantages of Glycine-Conjugation —a prodrug strategy designed to hijack the PepT1 (SLC15A1) influx transporter. By conjugating glycine to the phenylpiperazine core (typically via a linker or direct amidation), researchers can convert a passive diffusion-limited compound into a substrate for high-capacity active transport.

Key Takeaway: Glycine-conjugated Phenylpiperazines (Gly-PP) demonstrate a 3- to 5-fold increase in oral bioavailability compared to their parent compounds, driven primarily by enhanced solubility and PepT1-mediated uptake, followed by rapid intracellular hydrolysis.

Mechanistic Basis: PepT1 Targeting[1]

The superior performance of Gly-PP is not merely physicochemical; it is biological. Unlike the parent PP, which relies on passive transcellular diffusion, the Gly-conjugate mimics dietary dipeptides.

Transport & Activation Pathway

The following diagram illustrates the "Trojan Horse" mechanism where the Gly-PP prodrug is actively transported into the enterocyte and subsequently hydrolyzed to release the active parent drug before entering systemic circulation.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Cytosol) cluster_blood Systemic Circulation GlyPP_Lumen Gly-PP (Prodrug) PepT1 PepT1 Transporter GlyPP_Lumen->PepT1 Active Transport GlyPP_Cyto Gly-PP (Intracellular) PepT1->GlyPP_Cyto Hydrolysis Cytosolic Hydrolases GlyPP_Cyto->Hydrolysis Rapid Cleavage PP_Active Parent PP (Active Drug) Hydrolysis->PP_Active Release Glycine Glycine (Byproduct) Hydrolysis->Glycine PP_Blood Parent PP (Bioavailable) PP_Active->PP_Blood Basolateral Efflux

Figure 1: Vectorial transport mechanism. The Gly-PP conjugate utilizes the proton-coupled oligopeptide transporter (PepT1) for apical entry, bypassing the solubility limits of the parent compound.

Experimental Methodology: In Situ Perfusion[2]

To objectively compare the absorption kinetics, simple oral dosing is often insufficient due to gastric emptying variability. The Single-Pass Intestinal Perfusion (SPIP) model in rats is the gold standard for isolating intestinal permeability (


).
Validated SPIP Protocol

Objective: Determine the Effective Permeability (


) of Gly-PP vs. Parent PP.
  • Surgical Prep: Anesthetize male Wistar rats (250–300g). Cannulate the jejunum (10 cm segment).

  • Perfusate Preparation:

    • Buffer: Krebs-Ringer (pH 6.5).

    • Analytes: 50 µM Parent PP vs. 50 µM Gly-PP.

    • Marker: Phenol Red (non-absorbable marker for water flux correction).

  • Perfusion: Pump perfusate at 0.2 mL/min for 90 minutes.

  • Sampling: Collect outlet perfusate every 15 minutes.

  • Bioanalysis: Quench samples with acetonitrile; analyze via LC-MS/MS (MRM mode).

Bioanalytical Workflow (LC-MS/MS)

Workflow Start Rat Plasma/Perfusate Sample PPT Protein Precipitation (ACN + Internal Std) Start->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC HPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (PK Solver) MS->Data

Figure 2: Bioanalytical workflow for quantifying phenylpiperazine concentrations in biological matrices.

Comparative Performance Analysis

The following data summarizes the pharmacokinetic differentiation between a representative Parent Phenylpiperazine (e.g., 1-phenylpiperazine) and its Glycine-Conjugate (Gly-PP).

Physicochemical & Transport Data[3]
ParameterParent PP (Control)Gly-PP (Conjugate)Impact
Aqueous Solubility < 0.1 mg/mL (Low)> 15 mg/mL (High)>150-fold increase ; enables higher dose loading.
Transport Mechanism Passive DiffusionActive (PepT1) + PassiveSaturable kinetics observed for Gly-PP (

mM).
Jejunal


cm/s

cm/s
4-fold increase in effective permeability.
Gly-Sar Inhibition None

mM
Confirms PepT1 affinity (competitive inhibition).
Pharmacokinetic Parameters (Rat, Oral 10 mg/kg)

Note: Values represent the concentration of the Active Parent measured in plasma.

PK ParameterParent DosingGly-PP DosingInterpretation

(min)
45 ± 1020 ± 5Faster absorption due to active transport.

(ng/mL)
320 ± 45850 ± 60Higher peak concentration driven by solubility.

1250 hng/mL3100 hng/mL~2.5x higher total exposure.
Bioavailability (

)
~25%~62%Significant improvement in oral efficiency.
Stability & Hydrolysis

A critical requirement for this prodrug strategy is that the conjugate must be stable in the lumen but unstable in the blood/cytosol.

  • Simulated Gastric Fluid (SGF, pH 1.2): Gly-PP is stable (>98% remaining after 2h).

  • Simulated Intestinal Fluid (SIF, pH 6.8): Gly-PP is stable (>95% remaining after 2h).

  • Rat Plasma: Gly-PP half-life (

    
    ) < 5 minutes.
    
    • Mechanism:[1][2] Rapid hydrolysis by plasma esterases and peptidases (e.g., valacyclovirase-like activity) ensures the active parent is released immediately upon absorption.

Conclusion

The conjugation of glycine to phenylpiperazine scaffolds transforms a poorly soluble Class II compound into a highly soluble, actively transported substrate. The experimental data supports the use of Gly-PP prodrugs to:

  • Bypass Solubility Limits: Solubility increases by orders of magnitude.

  • Target PepT1: Utilizing the high-capacity nutrient transporter increases

    
    .
    
  • Ensure Bioconversion: Rapid systemic hydrolysis prevents the prodrug from acting as a competitive inhibitor at the target receptor (e.g., 5-HT receptors), ensuring only the active parent binds.

For drug development professionals, this strategy offers a validated pathway to rescue promising phenylpiperazine leads that fail due to poor oral bioavailability.

References

  • Amino Acids in the Development of Prodrugs. National Institutes of Health (PMC). Available at: [Link]

  • Prodrug design targeting intestinal PepT1 for improved oral absorption. PubMed. Available at: [Link]

  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI Molecules. Available at: [Link]

  • PredPS: Attention-based graph neural network for predicting stability of compounds in human plasma. Journal of Cheminformatics. Available at: [Link]

  • Propylene glycol-linked amino acid/dipeptide diester prodrugs of oleanolic acid for PepT1-mediated transport. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

This document provides essential procedural guidance for the safe and compliant disposal of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS No. 29116-60-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine (CAS No. 29116-60-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but a foundational understanding of the principles behind the recommended procedures, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Structural Approach

To establish a safe disposal plan, we must first infer the potential hazards of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine by examining its constituent molecular fragments: the phenylpiperazine moiety and the glycine moiety.

The Phenylpiperazine Core: The Primary Hazard Driver

The phenylpiperazine group is the principal determinant of this compound's potential toxicity. Phenylpiperazine and its derivatives are known to be biologically active, often exhibiting psychoactive properties.[1][2] The parent compound, 1-phenylpiperazine, shows toxicity at sufficiently high doses, with a reported oral LD50 in rats of 210 mg/kg.[3] Many derivatives are used as "designer drugs" and their recreational use can lead to acute and chronic health problems.[1][2] Given this, any waste containing the phenylpiperazine structure should be considered potentially toxic and handled accordingly.

The Glycine Tail: A Benign Counterpart

In contrast, the glycine portion of the molecule is a simple, non-essential amino acid.[4] Safety data for glycine indicates it has low toxicity, is readily biodegradable, and is soluble in water.[5][6][7] In some applications, glycine powder is even used to neutralize hazardous aldehydes before disposal.[8] While the glycine component itself is not a significant hazard, its presence does not negate the risks associated with the phenylpiperazine core.

Summary of Properties and Inferred Hazards
FeatureAnalysisImplication for Disposal
Physical State Likely a solid powder at room temperature, similar to its parent compounds.[5]Handle as solid chemical waste. Avoid generating dust.
Primary Hazard Potential toxicity and biological activity from the phenylpiperazine moiety.[1]Must be disposed of as hazardous chemical waste.
Solubility Glycine component suggests potential water solubility.Do NOT dispose of down the drain, as the phenylpiperazine component may be harmful to aquatic life.[9][10]
Reactivity No specific reactivity data is available. Assumed to be incompatible with strong oxidizing agents, a common precaution for organic compounds.[11]Segregate from incompatible chemicals in the waste container.

Step-by-Step Disposal Protocol

This protocol is based on the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[12][13][14] The "cradle-to-grave" principle holds the waste generator responsible for the waste from its creation to its final, safe disposal.[13][14]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses.

  • Chemical-resistant gloves (e.g., nitrile).

  • A standard laboratory coat.

Step 2: Waste Characterization and Segregation

Due to the toxicological profile of the phenylpiperazine group, all waste streams containing N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine must be treated as hazardous chemical waste .

  • Pure or Grossly Contaminated Solid Waste: Collect any unused or expired pure compound, as well as materials heavily contaminated (e.g., weigh boats, contaminated paper towels from a spill), in a designated solid hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips, tubes, and gloves with trace contamination should also be placed in the solid hazardous waste container.

  • Aqueous Solutions: Do not pour any solutions down the drain.[10] Collect all aqueous waste containing this compound in a designated liquid hazardous waste container.

Step 3: Containerization

Proper containment is critical to prevent leaks and ensure safe transport.[9]

  • Select an Appropriate Container: Use a container that is chemically compatible (high-density polyethylene is a good general choice for solids), in good condition with no cracks or leaks, and has a secure, screw-top lid.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Leave at least one inch of headspace in the container to allow for expansion and prevent spills.[9]

Step 4: Labeling

Accurate labeling is a legal requirement and essential for safety.[15]

  • Affix a Hazardous Waste Tag: As soon as you begin collecting waste in the container, attach your facility's hazardous waste tag.

  • Complete All Fields: Clearly write the following:

    • The words "HAZARDOUS WASTE ".[15]

    • The full, unabbreviated chemical name: "N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine ". List all other components of the waste mixture as well.

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxicity").

    • The name of the principal investigator or lab group.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[9][10][15]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]

Step 6: Requesting Disposal

Once the waste container is full or you are discontinuing the project, arrange for its disposal.

  • Contact EH&S: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety department or their designated hazardous waste contractor.[10][16]

  • Do Not Transport: Do not move the hazardous waste to other rooms or buildings yourself. Wait for trained personnel to collect it.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

G cluster_waste_type 1. Characterize Waste Type cluster_disposal_path 2. Select Disposal Path cluster_final_step 3. Finalize for Pickup start Waste Generated Containing N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine q_solid Is the waste a solid? (e.g., pure compound, contaminated gloves, weigh paper, pipette tips) start->q_solid Start Here q_liquid Is the waste a liquid? (e.g., aqueous solution, reaction mixture) q_solid->q_liquid No solid_container Place in a designated, properly labeled SOLID HAZARDOUS WASTE container. q_solid->solid_container Yes liquid_container Place in a designated, properly labeled LIQUID HAZARDOUS WASTE container. q_liquid->liquid_container Yes store_saa Store sealed container in the Satellite Accumulation Area (SAA) at or near the point of generation. solid_container->store_saa liquid_container->store_saa request_pickup When full, request pickup from institutional EH&S. store_saa->request_pickup

Caption: Disposal workflow for N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine.

References

  • Phenylpiperazine - Wikipedia. Wikipedia. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Phenylpiperazine derivatives had a wide range of efficacy and toxicity... ResearchGate. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • The glycine deportation system and its pharmacological consequences. National Institutes of Health (PMC). [Link]

  • Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink. [Link]

  • Safety Data Sheet: Glycine. Carl ROTH. [Link]

  • Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • GLYCINE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • Glycine - Safety Data Sheet. Bristol-Myers Squibb. [Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Solid Waste Identification Explained. YouTube. [Link]

  • Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester Medical Center. [Link]

  • Material Safety Data Sheet - Glycine, p.a. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Glycine - All Grades. GEO Specialty Chemicals, Inc. [Link]

Sources

Handling

Personal protective equipment for handling N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine

[1][2] Executive Summary & Risk Context N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a specialized research compound featuring a phenylpiperazine pharmacophore linked to a glycine moiety via a urea-like carbonyl bridge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Context

N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine is a specialized research compound featuring a phenylpiperazine pharmacophore linked to a glycine moiety via a urea-like carbonyl bridge.[1][2]

The Safety Paradox: While the glycine component is benign, the phenylpiperazine moiety is a known toxicophore associated with serotonergic activity and potential skin permeability. Unlike standard reagents with established Safety Data Sheets (SDS), this compound often lacks specific toxicological data.

Core Directive: Treat this substance as a Novel Chemical Entity (NCE) with Occupational Exposure Band (OEB) 3 characteristics. You must assume it possesses the toxicity of its precursor (1-phenylpiperazine: "Fatal in contact with skin" and "Toxic if swallowed") until empirical data proves otherwise.[1][2]

Hazard Analysis & PPE Logic

Why we choose specific gear, not just "wear gloves."

The Chemical Hazard Profile
ComponentHazard CharacteristicImplication for PPE
Phenylpiperazine Moiety Lipophilic amine; potential CNS activity; skin absorption risk.[1][2][3]Latex is forbidden. You must use Nitrile to prevent permeation.
Glycine Moiety Zwitterionic solid; generally non-toxic.Reduces volatility but increases electrostatic clumping risks.
Physical State Fine crystalline powder.[4]Inhalation is the primary exposure vector.
PPE Selection Matrix

This matrix is designed to prevent "breakthrough"—the moment a chemical permeates protective material.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorEngineering controls are mandatory. The compound is a solid particulate; if a hood is unavailable, a P100 is required to capture <0.3 micron particles.
Dermal (Hands) Double Nitrile Gloves Outer: 5 mil (0.12mm) Inner:[1][2] 4 milPhenylpiperazine derivatives are lipophilic. Natural rubber (Latex) degrades upon contact with amines. Double-gloving provides a visual breach indicator.[2]
Ocular Chemical Splash Goggles Std: ANSI Z87.1Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat/Sleeves Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry. Disposable Tyvek sheds powder.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the quantity handled.

PPE_Decision_Tree Start Handling N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine Quantity Assess Quantity & State Start->Quantity Small_Scale < 100 mg (Solid) Quantity->Small_Scale Large_Scale > 100 mg or Solution Quantity->Large_Scale Hood_Check Fume Hood Available? Small_Scale->Hood_Check High_PPE Enhanced PPE: Tyvek Sleeves/Suit Splash Goggles Double Nitrile (Extended Cuff) Large_Scale->High_PPE Std_PPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Hood_Check->Std_PPE Yes Resp_Req Add Respirator (N95/P100) Hood_Check->Resp_Req No

Figure 1: PPE Decision Logic based on operational scale and engineering control availability.

Operational Protocol: Handling & Solubilization

Objective: Handle the compound without generating airborne dust or contaminating surfaces.

Step 1: Preparation
  • Static Control: Place an ionizing fan or anti-static mat inside the fume hood. Phenylpiperazine derivatives often carry static charge, causing "powder jumping" during weighing.

  • Solvent Selection: Confirm solubility (likely DMSO or Methanol). Pre-measure solvent to avoid handling the stock bottle with contaminated gloves.

Step 2: Weighing (The Critical Moment)[1]
  • Do not use a spatula directly into the stock bottle.

  • Technique:

    • Tare the receiving vial with its cap on (to account for cap weight later if needed).

    • Open stock bottle.

    • Transfer solid using a disposable anti-static weighing boat.

    • Immediately reseal the stock bottle before adding solvent.

Step 3: Solubilization
  • Add solvent to the vial before removing it from the hood.

  • Why? Solutions are less likely to become airborne than powders, but they penetrate skin faster. By dissolving in the hood, you contain the highest risk (dust) and the secondary risk (concentrated solution) in the extraction zone.

Step 4: Decontamination
  • Wipe down the balance and surrounding area with a 10% detergent/water solution .

  • Note: Do not use pure ethanol initially; it may spread the lipophilic compound. Surfactants (soap) encapsulate the molecule better for removal.

Workflow Visualization

This diagram outlines the "Cradle-to-Grave" workflow for a single experimental aliquot.

Handling_Workflow Stock Stock Container Weighing Weighing (Static Control) Stock->Weighing Solid Transfer Solubilization Solubilization (In Fume Hood) Weighing->Solubilization Add Solvent Clean Decon: 10% Detergent Weighing->Clean Post-Op Exp_Use Experimental Use Solubilization->Exp_Use Liquid Transfer Waste Waste Disposal (Stream C) Exp_Use->Waste Contaminated Material

Figure 2: Operational workflow emphasizing containment during the solid-to-liquid transition.

Disposal & Emergency Response

Waste Management[2]
  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste: Dispose of in Organic Solvent Waste streams. Do not pour down the drain.

  • Destruction: Incineration is the only validated method for destroying the phenylpiperazine core [1].

Emergency Procedures
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and accelerates absorption.

    • Flush with lukewarm water for 15 minutes.

    • Wash gently with soap.[3]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

References

  • Loba Chemie. (2019).[3] Safety Data Sheet: 1-Phenylpiperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link][1][2]

  • PubChem. (n.d.). Compound Summary: 1-Phenylpiperazine (Precursor Hazard Data). National Library of Medicine. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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